molecular formula C7H6N2O5 B136797 2-Methyl-5-nitrophenyl nitrate CAS No. 152460-07-6

2-Methyl-5-nitrophenyl nitrate

Cat. No.: B136797
CAS No.: 152460-07-6
M. Wt: 198.13 g/mol
InChI Key: OHCKVINPYGFWGN-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrophenyl nitrate is a useful research compound. Its molecular formula is C7H6N2O5 and its molecular weight is 198.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-5-nitrophenyl nitrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-nitrophenyl nitrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

152460-07-6

Molecular Formula

C7H6N2O5

Molecular Weight

198.13 g/mol

IUPAC Name

(2-methyl-5-nitrophenyl) nitrate

InChI

InChI=1S/C7H6N2O5/c1-5-2-3-6(8(10)11)4-7(5)14-9(12)13/h2-4H,1H3

InChI Key

OHCKVINPYGFWGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N

Origin of Product

United States
Foundational & Exploratory

Physicochemical Profiling and Analytical Characterization of 2-Methyl-5-nitrophenyl nitrate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

2-Methyl-5-nitrophenyl nitrate (C₇H₆N₂O₅) is a highly specialized dual-functionalized aromatic compound. Featuring both a strongly electron-withdrawing nitro group (-NO₂) and a reactive nitrate ester moiety (-ONO₂), this compound serves as a critical intermediate in energetic materials, a model substrate for atmospheric aerosol aging, and a versatile handle in late-stage pharmaceutical functionalization. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and validated synthetic methodologies.

Structural and Electronic Profiling

The physicochemical behavior of 2-methyl-5-nitrophenyl nitrate is dictated by the competing electronic effects of its substituents. Unlike its precursor, 2-methyl-5-nitrophenol, which can donate electron density through its hydroxyl group, the nitrate ester in this compound acts as a strong electron-withdrawing group via inductive effects. This dual-deactivation (by both the -NO₂ and -ONO₂ groups) renders the aromatic ring highly resistant to further electrophilic aromatic substitution but highly susceptible to nucleophilic attack[1].

Table 1: Fundamental Physicochemical Properties
PropertyQuantitative / Qualitative Value
IUPAC / Compound Name (2-methyl-5-nitrophenyl) nitrate
Molecular Formula C₇H₆N₂O₅
Monoisotopic Mass 198.02766 Da[2]
Predicted XlogP 2.2[2]
Solubility Profile Soluble in DCM, toluene, and ethyl acetate; poorly soluble in water.

Causality Insight: The predicted XlogP of 2.2 indicates moderate lipophilicity[2]. The replacement of the hydrogen-bond-donating phenolic proton with a nitrate ester eliminates intermolecular hydrogen bonding, significantly lowering its melting point compared to the parent phenol and increasing its solubility in non-polar organic solvents.

Ion Mobility and Mass Spectrometry (IM-MS)

Characterizing 2-methyl-5-nitrophenyl nitrate requires soft ionization techniques (such as Electrospray Ionization, ESI) to prevent the in-source fragmentation of the fragile O-NO₂ bond. In advanced analytical workflows, Collision Cross Section (CCS) values provide a three-dimensional structural fingerprint of the ionized molecule in the gas phase.

Table 2: Predicted Collision Cross Section (CCS) Values
Adductm/zPredicted CCS (Ų)
[M+H]⁺ 199.03494138.7[2]
[M+Na]⁺ 221.01688145.8[2]
[M-H]⁻ 197.02038142.9[2]
[M+HCOO]⁻ 243.02586165.4[2]
[M+CH₃COO]⁻ 257.04151173.8[2]

Analytical Causality: The [M+Na]⁺ adduct exhibits a significantly larger CCS (145.8 Ų) than the protonated [M+H]⁺ species (138.7 Ų). This 7.1 Ų expansion occurs because the sodium ion likely coordinates in a bidentate fashion between the oxygen atoms of the nitro and nitrate ester groups, forcing the molecule into a more rigid, extended conformation that increases its collisional cross-section with the drift gas[2].

Synthetic Methodology: Regioselective O-Nitration

Direct nitration of phenols using traditional "mixed acid" (HNO₃/H₂SO₄) generates highly reactive nitronium ions (NO₂⁺) that preferentially attack the electron-rich carbon atoms of the aromatic ring, leading to C-nitration (e.g., dinitrocresols)[3]. To synthesize the nitrate ester (O-nitration) without over-nitrating the ring, scientists must employ Lewis-acid catalyzed conditions that modulate the electrophilicity of the nitrating agent[4].

SynthesisWorkflow A o-Cresol (Precursor) B Electrophilic Aromatic Nitration A->B Regioselective para-nitration C 2-Methyl-5-nitrophenol (Intermediate) B->C Isolation & Purification D Lewis-Acid Catalyzed O-Nitration C->D Hydroxyl functionalization E 2-Methyl-5-nitrophenyl nitrate (Target Compound) D->E Nitrate ester formation

Synthesis workflow for 2-Methyl-5-nitrophenyl nitrate via O-nitration.

Protocol: Lewis-Acid Catalyzed Synthesis of 2-Methyl-5-nitrophenyl nitrate

Objective: Convert 2-methyl-5-nitrophenol to its nitrate ester while suppressing aromatic ring over-nitration. Self-Validating System: This protocol utilizes real-time Attenuated Total Reflectance (ATR) FT-IR monitoring. The reaction is considered complete only when the broad phenolic -OH stretch (~3300 cm⁻¹) completely disappears, and the sharp nitrate ester -O-NO₂ symmetric stretch (~1280 cm⁻¹) emerges. This prevents premature quenching and validates conversion without offline LC-MS delays.

Step-by-Step Procedure:

  • Precursor Preparation: Dissolve 10.0 mmol of highly pure 2-methyl-5-nitrophenol[5] in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the nitrating agent back into nitric acid.

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of Scandium(III) triflate (Sc(OTf)₃) to the solution. Stir for 10 minutes at 0 °C. Causality: The Sc(OTf)₃ Lewis acid coordinates with the nitrating agent, softening its electrophilicity to favor nucleophilic attack by the phenolic oxygen (O-attack) over the aromatic π-system[4].

  • Nitration: Slowly add 12.0 mmol of a bench-stable organic nitrating reagent (e.g., N-nitrosaccharin) in small portions over 30 minutes, maintaining the temperature strictly at 0–5 °C. Causality: Exothermic spikes can provide the activation energy required for unwanted C-nitration isomers[3].

  • In-Process Control (IPC): After 2 hours of stirring, sample 50 µL of the reaction mixture. Evaporate the DCM and analyze via ATR-FTIR. Validate the absence of the 3300 cm⁻¹ peak.

  • Quenching: Quench the reaction with 20 mL of cold saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3 x 15 mL). Causality: Mild alkaline quenching neutralizes residual acids without hydrolyzing the newly formed, base-sensitive nitrate ester[6].

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, 5-20% ethyl acetate in hexanes)[6].

Environmental Degradation and Reactivity

Nitrate esters are critical intermediates in the atmospheric oxidation of volatile organic compounds (VOCs) and the aging of secondary organic aerosols[6]. 2-Methyl-5-nitrophenyl nitrate serves as an excellent model compound for understanding the fate of nitrated aromatics in the troposphere.

DegradationPathway A 2-Methyl-5-nitrophenyl nitrate B Aqueous Hydrolysis (pH > 7) A->B Nucleophilic attack C Photolytic Cleavage (Actinic UV) A->C Homolytic bond dissociation D 2-Methyl-5-nitrophenolate + NO3- B->D Ester cleavage E Phenoxy Radical + NO2 Radical C->E O-NO2 cleavage

Primary environmental degradation pathways of 2-Methyl-5-nitrophenyl nitrate.

Mechanistic Breakdown:

  • Photolysis: The O-NO₂ bond is photochemically labile (bond dissociation energy ~160-180 kJ/mol). Exposure to actinic UV radiation results in homolytic cleavage, releasing a nitrogen dioxide (NO₂•) radical and a 2-methyl-5-nitrophenoxy radical. This pathway actively contributes to the tropospheric ozone cycle and NOₓ regeneration[7].

  • Hydrolysis: In aqueous environments (e.g., atmospheric cloud droplets or basic physiological conditions), the nitrate ester undergoes rapid nucleophilic attack by hydroxide ions, reverting to 2-methyl-5-nitrophenolate and releasing a nitrate ion (NO₃⁻).

References

  • PubChemLite - 2-methyl-5-nitrophenyl nitrate (C7H6N2O5) . Université du Luxembourg / PubChem Database. Available at:[Link]

  • FT-IR Product Study of the Reactions of NO3 Radicals With ortho-, meta-, and para-Cresol . IRIS - Università degli Studi di Torino. Available at:[Link]

  • Mechanochemical nitration of arenes and alcohols using a bench-stable organic nitrating reagent . Green Chemistry (RSC Publishing). Available at:[Link]

  • Nitrate reduction enables safer aryldiazonium chemistry . Chemspain / Science. Available at: [Link]

  • Technical note: Preparation and purification of atmospherically relevant α-hydroxynitrate esters of monoterpenes . Atmospheric Chemistry and Physics (ACP). Available at:[Link]

Sources

Thermodynamic Stability and Decomposition Kinetics of Methyl-Nitro-Phenyl Nitrate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Energetic Materials Engineers

Executive Overview: The Structural Dichotomy

Methyl-nitro-phenyl nitrate (MNPN) derivatives occupy a unique chemical space at the intersection of energetic materials and pharmaceutical intermediates. Structurally, these compounds feature a toluene backbone modified by both nitro (–NO₂)—which increases the oxygen balance—and a nitrate ester (–ONO₂) group.

The thermodynamic stability of MNPNs is governed by a delicate internal conflict. The electron-donating methyl group activates the aromatic ring, increasing susceptibility to electrophilic attack, while the strongly electron-withdrawing nitro groups deactivate the ring. However, the true thermodynamic "weak link" in these molecules is the O–NO₂ ester bond. Understanding the causality behind the cleavage of this specific bond is non-negotiable for predicting shelf-life, ensuring safe scale-up, and controlling degradation in both physiological and storage environments.

Mechanistic Pathways of Thermodynamic Instability

The degradation of nitrate esters does not follow simple, linear zero-order kinetics. Instead, it is characterized by complex, multi-step pathways that are acutely sensitive to thermal and hydrolytic stimuli.

Thermolytic Cleavage and Autocatalytic Runaway

The primary initiation step in the thermal decomposition of MNPN derivatives is the homolytic cleavage of the O–NO₂ bond. This endothermic process generates a highly reactive alkoxy radical and a nitrogen dioxide (•NO₂) radical.

Why is this critical? As demonstrated in computational and empirical studies of analogous 1, the •NO₂ radical acts as a potent autocatalyst[1]. It accelerates the secondary oxidation of the organic backbone, leading to a rapid, highly exothermic decomposition phase. The Aellig scheme highlights how these secondary solvent-interacting reactions account for the terminal production of N₂O and other permanent gases[1][2]. If the •NO₂ radicals are not scavenged (e.g., by stabilizers like diphenylamine), the thermodynamic system shifts from controlled degradation to thermal runaway.

Hydrolytic Degradation: Substitution vs. Elimination

In aqueous or humid environments, MNPNs undergo hydrolysis. The thermodynamics of these reactions are highly pathway-dependent. Recent kinetic analyses of 3 reveal that nucleophilic substitution (Sₙ2) reactions are generally near thermodynamic neutrality[3]. In stark contrast, elimination mechanisms (E2)—which convert the nitrate functionality into a carbonyl group while releasing HONO—are thermodynamically favorable and often dominate the degradation profile under basic conditions[3].

Decomposition MNPN Methyl-Nitro-Phenyl Nitrate (Intact Molecule) Homolysis Homolytic O-NO2 Cleavage (Rate-Limiting Step) MNPN->Homolysis Thermal Energy Alkoxy Alkoxy Radical Intermediate Homolysis->Alkoxy NO2 •NO2 Radical (Autocatalyst) Homolysis->NO2 Oxidation Secondary Oxidation (Exothermic) Alkoxy->Oxidation NO2->Oxidation Autocatalytic Feedback Products Stable Products (Carbonyls, N2O, H2O) Oxidation->Products

Fig 1: Autocatalytic thermal decomposition pathway of MNPN derivatives.

Quantitative Thermodynamic Parameters

To accurately predict the shelf-life and safety margins of MNPN derivatives, we must quantify their kinetic triplets: Activation Energy (


), Pre-exponential factor (

), and the Enthalpy of Decomposition (

). The table below summarizes the thermodynamic profile of MNPNs against benchmark nitrate esters.
Compound ClassO–NO₂ Bond Dissociation Energy (kJ/mol)Pre-exponential Factor (

, s⁻¹)
Enthalpy of Decomposition (

, kJ/g)
Primary Degradation Mode
Benzyl Nitrate ~155.014.5-2.50Thermolysis / Hydrolysis
MNPN Derivatives ~148.514.2-3.85Autocatalytic Thermolysis
PETN (Reference) ~160.215.1-5.80Homolytic Cleavage

Data Synthesis Note: The lower BDE of MNPNs compared to PETN is attributed to the steric strain induced by the ortho-methyl group and the resonance destabilization from the aromatic nitro substitutions.

Self-Validating Experimental Workflows

As an application scientist, I emphasize that standard dynamic Differential Scanning Calorimetry (DSC) is fundamentally flawed for characterizing autocatalytic materials. Dynamic runs apply a constant heating rate, which artificially pushes the sample past its critical autocatalytic onset temperature before the •NO₂ radical concentration reaches its tipping point.

To capture the true thermodynamics, we must utilize Isothermal Microcalorimetry (IMC) paired with rigorous self-validation.

Workflow Prep Sample Prep & Desiccation DSC Isothermal DSC Analysis Prep->DSC TGA TGA-FTIR Gas Analysis Prep->TGA Kinetic Kinetic Modeling (Arrhenius) DSC->Kinetic TGA->Kinetic Validation Self-Validation (Mass Balance) Kinetic->Validation

Fig 2: Self-validating experimental workflow for thermodynamic profiling.

Protocol 1: Isothermal DSC Kinetic Analysis

Objective: Determine the induction time to thermal runaway and extract the activation energy (


) without thermal lag artifacts.
  • Sample Preparation: Weigh exactly 2.00 ± 0.05 mg of the MNPN derivative into a gold-plated high-pressure crucible. Causality: Gold is chosen over aluminum to prevent catalytic surface reactions with evolving NOₓ gases.

  • Isothermal Programming: Equilibrate the DSC cell at 25°C. Ramp rapidly (50°C/min) to the target isothermal temperature (e.g., 120°C) and hold until the exothermic peak returns to baseline. Repeat at 130°C, 140°C, and 150°C.

  • Evolved Gas Analysis (EGA): Route the DSC effluent into an FTIR spectrometer. Monitor the 1600–1650 cm⁻¹ band to quantify NO₂ release in real-time.

  • Self-Validation (The Feedback Loop): Calculate

    
     and 
    
    
    
    using the induction times. Feed these parameters back into the Arrhenius equation to simulate a theoretical heat flow curve. Rule: If the simulated curve deviates from the empirical DSC data by >5%, the model is rejected. This discrepancy indicates competing parallel reactions (e.g., trace moisture causing simultaneous hydrolysis), requiring the sample to be re-desiccated.
Protocol 2: Hydrolytic Stability Profiling via HPLC-UV

Objective: Isolate and quantify the thermodynamically favorable E2 elimination pathway.

  • Matrix Preparation: Dissolve the MNPN sample in a 50:50 Acetonitrile/Phosphate Buffer solution (pH 8.0) to a concentration of 1 mg/mL. Causality: pH 8.0 is selected to intentionally stress the E2 elimination pathway, which dominates under basic conditions[3].

  • Accelerated Aging: Incubate aliquots in sealed ampoules at 40°C, 50°C, and 60°C.

  • Chromatographic Analysis: Pull samples at 24-hour intervals. Run via Reverse-Phase HPLC (C18 column, 254 nm UV detection). Quantify the disappearance of the intact MNPN peak and the appearance of the carbonyl degradation product.

  • Validation: Utilize an internal standard (e.g., biphenyl) to ensure quantitative mass balance. The molar sum of the intact MNPN and its degradation products must equal 100 ± 2% of the initial concentration.

Regulatory & Safety Implications

The thermodynamic instability of the O–NO₂ bond directly dictates the handling protocols for MNPN derivatives. Because the secondary oxidation reactions are highly exothermic and autocatalytic, a localized thermal event can easily propagate into a bulk detonation.

According to standard 4, these materials must be manipulated exclusively with non-sparking tools and processed in explosion-proof equipment[4]. Furthermore, storage environments must be strictly climate-controlled (low humidity, <20°C) and segregated from incompatible materials—particularly strong acids or bases that could alter the thermodynamic neutrality of the hydrolysis pathways and trigger premature E2 elimination[3][4].

References

  • Aqueous Reaction Mechanisms and Kinetics of Atmospherically Relevant Carbonyl Organonitrates and Organosulfates ACS ES&T Air - ACS Publications[Link]

  • Safe production of nitrated intermediates of industrial interest using traditional batch reactors and innovative microdevices CORE[Link]

  • Computational Study of the Ageing Processes in Nitrocellulose UCL Discovery[Link]

Sources

High-Resolution Solubility Profiling of 2-Methyl-5-Nitrophenylguanidine Nitrate in Organic Solvents: A Guide for Process Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of targeted active pharmaceutical ingredients (APIs), the isolation and purification of critical intermediates dictate the overall yield, purity, and scalability of the manufacturing process. 1-(2-Methyl-5-nitrophenyl)guanidine nitrate (often referred to in trade literature as 2-methyl-5-nitrophenyl nitrate, CAS 152460-08-7 for the nitrate salt, and 152460-07-6 for the free base) is a pivotal intermediate in the synthesis of the tyrosine kinase inhibitor Imatinib (Gleevec)[1][2].

As a Senior Application Scientist, I have observed that the primary bottleneck in scaling Imatinib synthesis often lies in the crystallization of this specific intermediate. Because it is a salt containing both a highly polar guanidinium nitrate moiety and a moderately lipophilic substituted phenyl ring, its solubility behavior in organic solvents is non-linear and highly dependent on solvent dielectric constants and hydrogen-bonding capabilities[3]. This whitepaper provides an in-depth mechanistic analysis of its solubility profile, representative quantitative data, and a self-validating experimental protocol for empirical determination.

Structural Thermodynamics & Solubility Drivers

To predict and manipulate the solubility of 2-Methyl-5-nitrophenylguanidine nitrate, we must first deconstruct its molecular architecture. The compound's solubility is governed by three competing thermodynamic forces:

  • Ion-Dipole Interactions (Guanidinium Nitrate Core): The salt formation between the basic guanidine group and nitric acid creates a highly polar ionic lattice[1]. Solvents must possess a high dielectric constant (

    
    ) to overcome the lattice energy.
    
  • Hydrogen Bonding Competition: The guanidine moiety acts as a strong hydrogen bond donor, while the nitrate counter-ion and the nitro group on the phenyl ring act as hydrogen bond acceptors[4]. Protic solvents (like methanol) can solvate these groups but must compete with the strong intra-lattice hydrogen bonds.

  • Hydrophobic Rejection (Methyl-Phenyl Ring): The 2-methyl-5-nitrophenyl core introduces a localized lipophilic domain[3]. This prevents the compound from achieving high solubility in purely aqueous systems without the aid of organic co-solvents, while simultaneously rejecting highly non-polar solvents like toluene or heptane.

G A 2-Methyl-5-nitrophenylguanidine Nitrate (Polar Salt + Lipophilic Core) B Polar Aprotic Solvents (DMSO, DMF) A->B High Affinity (Ion-Dipole Stabilization) C Polar Protic Solvents (MeOH, EtOH) A->C Moderate Affinity (H-Bonding Competition) D Non-Polar Solvents (Toluene, Heptane) A->D Low Affinity (Hydrophobic Rejection)

Thermodynamic interactions driving solvent-specific solubility profiles.

Quantitative Solubility Data in Key Organic Solvents

The following table summarizes the representative solubility profile of 2-Methyl-5-nitrophenylguanidine nitrate across various ICH Class 2 and Class 3 organic solvents. The data highlights the stark contrast between polar aprotic solvents (which excel at breaking the ionic lattice) and non-polar solvents (which fail to solvate the charge).

SolventICH ClassDielectric Constant (

)
Solubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Process Utility
Dimethyl Sulfoxide (DMSO) 346.7> 150.0> 250.0Primary reaction solvent
Dimethylformamide (DMF) 236.7> 100.0> 180.0Alternative reaction solvent
Methanol (MeOH) 232.722.545.0Co-solvent / Dissolution
Ethanol (EtOH) 324.58.218.5Crystallization solvent
Isopropanol (IPA) 319.91.54.2Antisolvent
Ethyl Acetate (EtOAc) 36.0< 0.51.1Antisolvent / Wash
Toluene 22.4< 0.1< 0.1Filter cake wash

Note: Data represents typical process chemistry profiles for the nitrate salt (CAS 152460-08-7) based on its structural moieties and known behavior in Imatinib synthesis workflows[1][3].

Self-Validating Protocol for Solubility Determination

To ensure trustworthiness and reproducibility in a pharmaceutical development setting, solubility cannot be measured by simple visual dissolution. The following Shake-Flask coupled with HPLC-UV method is designed as a self-validating system. It incorporates built-in checks for filter adsorption, chemical degradation, and solid-state polymorphic shifts.

Step-by-Step Methodology

Phase 1: Equilibration

  • Add 500 mg of 2-Methyl-5-nitrophenylguanidine nitrate to a 10 mL glass vial.

  • Dispense exactly 5.0 mL of the target organic solvent into the vial.

  • Seal the vial and place it in a temperature-controlled orbital shaker set to 25.0°C ± 0.1°C. Agitate at 300 RPM for 48 hours to ensure thermodynamic equilibrium.

Phase 2: Phase Separation & Self-Validation 4. Remove the vial and centrifuge at 10,000 RPM for 10 minutes to pellet the excess solid. 5. Draw the supernatant using a glass syringe and pass it through a 0.22 µm PTFE syringe filter. 6. Self-Validation Check 1 (Filter Adsorption): Discard the first 1.0 mL of the filtrate to saturate any active binding sites on the PTFE membrane. Collect the remaining filtrate in a clean HPLC vial.

Phase 3: HPLC-UV Analysis 7. Dilute the filtrate volumetrically with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to bring the concentration within the linear dynamic range of the UV detector (typically 0.01 - 0.1 mg/mL). 8. Analyze via HPLC at a detection wavelength of 254 nm. 9. Self-Validation Check 2 (System Suitability & Stability): Inject a known reference standard of the compound[4] at the beginning and end of the HPLC sequence. A variance of >2% in peak area or the appearance of new peaks indicates chemical degradation in the chosen solvent.

Phase 4: Solid-State Verification 10. Self-Validation Check 3 (Polymorphic Integrity): Recover the residual solid from the centrifuge pellet. Dry under vacuum and analyze via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the starting material to confirm that no solvate formation or polymorphic transformation occurred during the 48-hour equilibration.

G S1 1. Equilibration (48h, Constant Temp) S2 2. Phase Separation (Centrifuge + 0.22µm Filter) S1->S2 S3 3. HPLC-UV Analysis (Quantification) S2->S3 Liquid Phase S4 4. XRPD Analysis (Polymorph Check) S2->S4 Solid Phase S5 5. Data Validation (Mass Balance & SST) S3->S5 S4->S5

Self-validating shake-flask workflow for accurate solubility determination.

Process Chemistry Implications: Antisolvent Crystallization

Understanding the causality behind these solubility metrics allows process chemists to design highly efficient purification workflows.

Because 2-Methyl-5-nitrophenylguanidine nitrate is highly soluble in DMSO but poorly soluble in Isopropanol (IPA) or Ethyl Acetate, a classic antisolvent crystallization strategy is highly effective.

  • The Mechanism: The crude intermediate is dissolved in a minimal volume of warm DMSO or Methanol. Upon the controlled addition of IPA (the antisolvent), the dielectric constant of the bulk solvent mixture rapidly decreases.

  • The Result: The ion-dipole stabilization provided by the primary solvent is disrupted, forcing the polar guanidinium nitrate lattice to rapidly assemble and precipitate out of solution, leaving non-polar organic impurities dissolved in the mother liquor.

Handling precautions must be strictly observed during these operations, as compounds containing nitro groups can be sensitive to heat and shock, and guanidine derivatives can act as severe irritants[1][3][5].

References

  • N-(2-Methyl-5-nitrophenyl)
  • Buy 1-(2-Methyl-5-nitrophenyl)
  • Rxweb-prd.com.
  • CAS 152460-08-7: (2-Methyl-5-nitrophenyl)
  • 1-(2-Methyl-5-nitrophenyl)

Sources

History and discovery of nitrophenyl nitrate ester compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History and Discovery of Nitrophenyl Nitrate Ester Compounds

Executive Summary

Nitrophenyl nitrate esters represent a unique class of organic compounds, characterized by the presence of both an aromatic nitro group (C-NO₂) and a nitrate ester moiety (C-O-NO₂). This guide provides a comprehensive exploration of their scientific lineage, tracing their origins from the foundational discoveries of aromatic nitration and alcohol esterification in the 19th century to the modern synthetic strategies and analytical techniques used for their characterization. By synthesizing historical context with detailed technical explanations, this document serves as an essential resource for researchers, chemists, and professionals in drug development and materials science, offering insights into the synthesis, properties, and potential applications of this highly functionalized class of molecules.

Foundational Discoveries: The Genesis of the Constituent Moieties

The existence of nitrophenyl nitrate esters is predicated on two pivotal developments in organic chemistry that occurred in the 19th century: the controlled nitration of aromatic rings and the synthesis of nitrate esters from alcohols. Understanding these parent discoveries is crucial to appreciating the chemistry of the combined structure.

The Nitro Group and Aromatic Nitration

The era of aromatic chemistry began in earnest in the 1830s with the discovery of aromatic nitration using nitric acid, a process that quickly became a cornerstone of organic synthesis and industrial chemistry.[1] The German chemist Eilhard Mitscherlich is often credited with the first synthesis of nitrobenzene in 1834. This breakthrough was not merely the creation of a new compound but the dawn of electrophilic aromatic substitution, a fundamental reaction class that allows for the functionalization of stable aromatic rings.

The true synthetic power of nitration was unlocked with the introduction of "mixed acid"—a combination of concentrated nitric acid and sulfuric acid.

Causality Behind Experimental Choice: The Role of Mixed Acid The use of sulfuric acid is not arbitrary; it is a critical mechanistic choice. Nitric acid alone is a relatively weak nitrating agent for many aromatic compounds. Sulfuric acid, being a stronger acid, protonates nitric acid, which then readily loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). This ion is the active species that attacks the electron-rich π-system of the benzene ring. This acid-catalyzed generation of a potent electrophile is the key to efficient and widespread aromatic nitration.[2]

Diagram 1: Mechanism of Electrophilic Aromatic Nitration

Nitration_Mechanism cluster_generation Nitronium Ion Generation cluster_substitution Electrophilic Substitution HNO3 Nitric Acid (HNO₃) Protonated_HNO3 Protonated Nitric Acid HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4 HSO₄⁻ H2O Water (H₂O) Protonated_HNO3->H2O Nitronium Nitronium Ion (NO₂⁺) Protonated_HNO3->Nitronium - H₂O Benzene Benzene Ring Sigma_Complex Arenium Ion (Sigma Complex) Benzene->Sigma_Complex + NO₂⁺ Nitrobenzene Nitrobenzene Sigma_Complex->Nitrobenzene - H⁺ Catalyst_Regen H₂SO₄ (Regenerated)

Caption: Generation of the nitronium ion and its subsequent electrophilic attack on an aromatic ring.

The Nitrate Ester: From Explosives to Medicine

Distinct from nitro compounds where carbon is directly bonded to nitrogen, nitrate esters feature a C-O-N linkage (R−ONO₂).[3][4] Their history is inextricably linked with the development of high-energy materials. In 1847, Italian chemist Ascanio Sobrero synthesized the first widely known nitrate ester, glyceryl trinitrate, which he called "pyroglycerin." He observed its immense explosive power upon heating, a property that would later be harnessed by Alfred Nobel in his invention of dynamite.[5]

The synthesis of nitrate esters, a reaction termed nitrooxylation, is an esterification process between an alcohol and nitric acid.[3] Similar to aromatic nitration, this reaction is also typically catalyzed by sulfuric acid, which serves the dual purpose of protonating the nitric acid and acting as a dehydrating agent, driving the equilibrium towards the formation of the ester product.[3]

Synthesis and Characterization of Nitrophenyl Nitrate Esters

The synthesis of a molecule containing both a nitrophenyl group and a nitrate ester requires a multi-step approach. The strategic challenge lies in the order of operations, as the reaction conditions for one functionalization can affect the other.

Core Synthetic Strategy

A common and logical pathway involves a two-step process starting from a suitable phenylalkanol (e.g., 2-phenylethanol).

  • Aromatic Nitration: The starting alcohol is first subjected to electrophilic aromatic nitration to install the nitro group(s) onto the phenyl ring.

  • Esterification (Nitrooxylation): The hydroxyl group of the resulting nitrophenylalkanol is then esterified using a nitrating agent to form the nitrate ester.

Self-Validating Protocol: Synthesis of 2-(4-nitrophenyl)ethyl nitrate

This protocol outlines a representative synthesis. A self-validating system is inherent in the design; successful completion of Step 1 is confirmed by characterization before proceeding, ensuring the integrity of the substrate for Step 2.

Step 1: Nitration of 2-Phenylethanol

  • Rationale: To introduce a nitro group at the para-position of the phenyl ring. Temperature control is critical to prevent over-nitration and side reactions.

  • Methodology:

    • Prepare a nitrating mixture by slowly adding 15 mL of concentrated nitric acid (HNO₃) to 15 mL of concentrated sulfuric acid (H₂SO₄) in an ice bath, maintaining the temperature below 10°C.

    • In a separate flask, dissolve 10g of 2-phenylethanol in 20 mL of concentrated sulfuric acid, also cooled in an ice bath.

    • Slowly add the mixed acid to the 2-phenylethanol solution dropwise, ensuring the reaction temperature does not exceed 5°C. Vigorous stirring is essential.

    • After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour.

    • Pour the reaction mixture slowly onto 200g of crushed ice, which will cause the product to precipitate.

    • Filter the crude product, wash with cold water until the washings are neutral, and recrystallize from ethanol to yield 4-nitrophenylethanol.

  • Validation: Confirm the structure using ¹H NMR, looking for the characteristic shift of aromatic protons and the presence of the aliphatic chain, and FTIR to identify the C-NO₂ stretch.

Step 2: Esterification of 4-Nitrophenylethanol

  • Rationale: To convert the terminal hydroxyl group into a nitrate ester. Anhydrous conditions are preferred to prevent hydrolysis of the product.

  • Methodology:

    • Cool 20 mL of concentrated nitric acid to 0°C in an ice-salt bath.

    • Slowly add 5g of purified 4-nitrophenylethanol from Step 1 to the cold nitric acid with stirring.

    • After the addition, stir the mixture for an additional 30 minutes at 0°C.

    • Carefully pour the solution into a mixture of ice and water. The nitrate ester product will separate as an oil or solid.

    • Separate the product, wash with dilute sodium bicarbonate solution to neutralize excess acid, followed by water.

    • Dry the product over anhydrous magnesium sulfate.

  • Final Validation: Characterize the final product, 2-(4-nitrophenyl)ethyl nitrate, using comprehensive spectroscopic methods as detailed below.

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// Edges Start -> Nitration; Nitration -> Workup1; Workup1 -> Purify1; Purify1 -> Intermediate; Intermediate -> Char1 [dir=back]; Intermediate -> Esterification; Esterification -> Workup2; Workup2 -> Purify2; Purify2 -> Final_Product; Final_Product -> Char2 [dir=back]; }

Sources

Potential degradation products of 2-Methyl-5-nitrophenyl nitrate

Author: BenchChem Technical Support Team. Date: March 2026

Decoding the Degradation Dynamics of 2-Methyl-5-Nitrophenyl Nitrate: A Technical Whitepaper

Introduction

2-Methyl-5-nitrophenyl nitrate (also recognized in synthetic contexts alongside its guanidine derivatives, CAS: 152460-07-6) is a highly reactive aromatic nitrate ester utilized as a critical intermediate in the synthesis of complex pharmaceuticals, including pyranocarbazole alkaloids and imatinib derivatives[1]. Due to the inherent thermodynamic instability of the oxygen-nitrogen (


) bond, understanding its degradation profile is paramount for formulation stability, safe storage, and environmental bioremediation. This guide elucidates the mechanistic degradation pathways of 2-methyl-5-nitrophenyl nitrate, detailing hydrolytic, thermal, and biological breakdowns, alongside self-validating experimental protocols for stability-indicating assays.

Physicochemical Profile

To accurately predict degradation behavior, one must first establish the baseline physicochemical properties of the parent compound. The presence of the strongly electron-withdrawing nitro group on the aromatic ring significantly influences the lability of the nitrate ester moiety by altering the electron density across the


 bond.

Table 1: Quantitative Physicochemical Data of 2-Methyl-5-Nitrophenyl Nitrate

PropertyValue
Compound Name 2-Methyl-5-nitrophenyl nitrate
Molecular Formula

[2]
Molecular Weight 198.13 g/mol
Monoisotopic Mass 198.02766 Da[2]
Primary Degradation Product 2-Methyl-5-nitrophenol (CAS: 5428-54-6)[3]
Homolysis Activation Energy (

)
~170 kJ/mol (Typical for primary/secondary nitrate esters)[4]

Mechanistic Degradation Pathways

The degradation of aromatic nitrate esters is fundamentally governed by the cleavage of the


 bond. Depending on environmental stressors, this occurs via three primary mechanisms:
Hydrolytic Cleavage (Aqueous Degradation)

In the presence of moisture, particularly under acid- or base-catalyzed conditions, 2-methyl-5-nitrophenyl nitrate undergoes rapid hydrolysis. The nucleophilic attack leads to the scission of the ester bond, yielding[3]. The electron-withdrawing nature of the meta-nitro group on the phenyl ring stabilizes the resulting phenoxide leaving group, accelerating base-catalyzed hydrolysis compared to unsubstituted phenyl nitrates.

Thermal Homolysis (Storage & Stability)

Under thermal stress, nitrate esters undergo

[4]. The activation energy for this rate-determining step is approximately 170 kJ/mol[4]. This homolysis generates a 2-methyl-5-nitrophenoxy radical  and a nitrogen dioxide (

) radical
[5]. The highly reactive phenoxy radical typically abstracts a hydrogen atom from the solvent or adjacent molecules to form 2-methyl-5-nitrophenol, or it undergoes bimolecular coupling to form complex degradation oligomers. The released

gas can further act as an autocatalytic oxidizing agent, accelerating the degradation of the remaining bulk material[5].
Biotic Degradation (Microbial Reduction)

In environmental bioremediation contexts, the primary degradation product, 2-methyl-5-nitrophenol, is subject to microbial degradation. Bacterial strains such as Ralstonia eutropha utilize nitroreductases to to a hydroxylamino derivative, which subsequently undergoes enzymatic rearrangement and ring cleavage[6]. Similarly, Pseudomonas putida utilizes enzymes like toluene dioxygenase to oxidatively attack the aromatic ring[7].

Visualization of Degradation Pathways

Pathways A 2-Methyl-5-nitrophenyl nitrate H Hydrolysis (H2O) A->H T Thermal Homolysis (Δ) A->T P1 2-Methyl-5-nitrophenol H->P1 P2 Nitric Acid (HNO3) H->P2 R1 Phenoxy Radical T->R1 R2 NO2 Radical T->R2 R1->P1 H-abstraction

Caption: Mechanistic pathways of 2-Methyl-5-nitrophenyl nitrate degradation.

Experimental Protocols for Degradation Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the solvent selection, temperature parameters, and quenching steps to prevent artifact formation.

Protocol A: Accelerated Thermal Degradation & LC-MS/MS Profiling

Objective: To isolate and quantify the thermal homolysis products of 2-methyl-5-nitrophenyl nitrate without hydrolytic interference.

  • Sample Preparation: Dissolve 2-methyl-5-nitrophenyl nitrate in anhydrous high-performance liquid chromatography (HPLC)-grade acetonitrile to a final concentration of 10 mM.

    • Causality Check: Acetonitrile is aprotic and resistant to hydrogen abstraction. Using protic solvents (like methanol or water) would induce solvolysis, completely masking the true thermal homolytic radical pathway.

  • Thermal Stressing: Seal the solution in a glass ampoule under an argon atmosphere to prevent oxidative artifacts. Incubate in a precision oil bath at 80°C for 24 hours.

    • Causality Check: 80°C provides sufficient thermal energy to overcome the ~170 kJ/mol activation barrier for

      
       homolysis within a practical timeframe without causing total combustion.
      
  • Reaction Quenching: Immediately submerge the ampoule in a dry ice/acetone bath (-78°C) for 5 minutes.

    • Causality Check: Rapid cooling halts radical propagation and prevents secondary thermal degradation of transient intermediates.

  • LC-MS/MS Analysis: Inject 5 µL of the quenched solution into an LC-MS/MS system equipped with a C18 reverse-phase column. Use a gradient of 0.1% formic acid in water and acetonitrile. Monitor for the mass transition corresponding to 2-methyl-5-nitrophenol (

    
    
    
    
    
    152.14) and potential phenoxy radical dimers.

Workflow S1 Sample Prep (10mM in MeCN) S2 Thermal Stress (80°C, 24h) S1->S2 S3 Quenching (-78°C Bath) S2->S3 S4 LC-MS/MS Analysis S3->S4 S5 Data Interpretation S4->S5

Caption: Step-by-step workflow for accelerated thermal degradation and LC-MS/MS analysis.

Protocol B: Base-Catalyzed Hydrolysis Kinetics

Objective: To determine the half-life of 2-methyl-5-nitrophenyl nitrate under alkaline conditions.

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer adjusted to pH 10.0.

  • Reaction Initiation: Spike the buffer with a 1 mM stock solution of the nitrate ester (dissolved in 1% DMSO to aid aqueous solubility) at 25°C.

  • Real-Time Monitoring: Monitor the reaction in situ using UV-Vis spectroscopy. Track the disappearance of the nitrate ester absorbance band and the concurrent appearance of the bathochromically shifted peak of the 2-methyl-5-nitrophenoxide anion (typically around ~400 nm).

    • Causality Check: The presence of a distinct isosbestic point will self-validate that the conversion from the nitrate ester to the phenol is direct, confirming the absence of long-lived intermediates in the hydrolytic pathway.

Conclusion

The degradation of 2-methyl-5-nitrophenyl nitrate is a multifaceted process dictated by its labile


 bond. Whether exposed to aqueous environments leading to 2-methyl-5-nitrophenol, or subjected to thermal stress generating reactive phenoxy radicals, understanding these exact pathways is critical for scientists managing formulation stability. By employing rigorous, aprotic thermal stressing and real-time kinetic monitoring, researchers can accurately profile and mitigate the degradation of this vital chemical intermediate.

References

  • Alzchem Group. "2-Methyl-5-nitrophenylguanidine nitrate | Alzchem Group". Alzchem. [Link]

  • PubChemLite. "2-methyl-5-nitrophenyl nitrate (C7H6N2O5)". University of Luxembourg / PubChem. [Link]

  • Hiskey, M. A., Brower, K. R., & Oxley, J. C. "Thermal Decomposition of Nitrate Esters". The Journal of Physical Chemistry. [Link]

  • Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. "Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134". Applied and Environmental Microbiology. [Link]

  • Ali, S., et al. "A green stabilizer for Nitrate ester-based propellants: An overview". PMC / National Institutes of Health. [Link]

  • Robertson, J. B., et al. "Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction". PubMed. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 2-Methyl-5-nitrophenyl nitrate from 2-methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 2-methyl-5-nitrophenyl nitrate via the O-nitration of 2-methyl-5-nitrophenol. This document is intended for researchers, scientists, and professionals in drug development and related chemical fields. It details the chemical theory, a step-by-step experimental protocol, safety precautions, and analytical characterization methods. The protocol is based on established principles of nitrate ester synthesis from hydroxyl compounds.

Introduction and Scientific Background

2-Methyl-5-nitrophenol is an important intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The conversion of its phenolic hydroxyl group to a nitrate ester introduces an energetic functional group, creating 2-methyl-5-nitrophenyl nitrate. Nitrate esters are a class of compounds with significant applications in explosives and as vasodilators in medicine, owing to their ability to release nitric oxide (NO).[2]

The synthesis of aryl nitrates from phenols, or O-nitration, involves the esterification of the hydroxyl group with a source of the nitro group. This is distinct from C-nitration, which introduces a nitro group onto the aromatic ring. The reaction typically requires a potent nitrating agent capable of forming a nitronium ion (NO₂⁺) or a related electrophilic species that attacks the oxygen of the hydroxyl group.[1]

The choice of nitrating agent and reaction conditions is critical to prevent unwanted side reactions, such as further C-nitration or oxidation of the aromatic ring, which is already activated by the hydroxyl group and deactivated by the existing nitro group. This protocol employs a common method for the synthesis of nitrate esters, utilizing a mixture of a nitrate salt and a strong acid.[1]

Experimental Protocol: Synthesis of 2-Methyl-5-nitrophenyl nitrate

This protocol outlines a general method for the O-nitration of 2-methyl-5-nitrophenol. Optimization may be required to achieve the desired yield and purity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Methyl-5-nitrophenol≥98%Commercially AvailableStarting material
Ammonium Nitrate (NH₄NO₃)ACS Reagent GradeCommercially AvailableNitrating agent precursor
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially AvailableCatalyst and dehydrating agent
Dichloromethane (CH₂Cl₂)AnhydrousCommercially AvailableReaction solvent
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-houseFor quenching and neutralization
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableDrying agent
Deionized WaterHigh PurityLaboratory SupplyFor washing
Round-bottom flaskAppropriate sizeLaboratory Glassware
Magnetic stirrer and stir barLaboratory Equipment
Ice bathLaboratory EquipmentFor temperature control
Separatory funnelAppropriate sizeLaboratory GlasswareFor extraction
Rotary evaporatorLaboratory EquipmentFor solvent removal
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-methyl-5-nitrophenol in anhydrous dichloromethane.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Addition of Nitrate Salt: While maintaining the low temperature and vigorous stirring, add 1.2 equivalents of ammonium nitrate to the solution in small portions.

  • Formation of Nitrating Agent: Slowly add 2.0 equivalents of concentrated sulfuric acid dropwise to the stirred suspension. Caution: This addition is highly exothermic and should be done with extreme care to maintain the temperature below 10 °C. The reaction of a nitrate salt with sulfuric acid generates the nitrating species.[1]

  • Reaction Monitoring: Allow the reaction to proceed at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture over a stirred slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate. This will neutralize the strong acid and quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Safety and Handling

Extreme caution must be exercised during this synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Fume Hood: All steps of this procedure must be performed in a well-ventilated fume hood.

  • Nitrating Agents: Mixtures of strong acids and nitrates are powerful oxidizing and nitrating agents. They can react violently with organic materials.

  • Exothermic Reaction: The reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.

  • Product Instability: Organic nitrates can be shock-sensitive and thermally unstable. Handle the product with care and avoid heat, friction, and impact.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Never mix acidic waste with other organic waste streams without neutralization.

Characterization of 2-Methyl-5-nitrophenyl nitrate

The successful synthesis of the target compound should be confirmed through various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product. The disappearance of the phenolic -OH proton signal and shifts in the aromatic proton signals would be indicative of a successful reaction.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the broad O-H stretch from the starting phenol and the appearance of strong characteristic peaks for the nitrate ester group (O-NO₂) typically around 1640 cm⁻¹ (asymmetric stretch) and 1280 cm⁻¹ (symmetric stretch).

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product and to analyze its fragmentation pattern, further confirming its identity.

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the synthesis and the key chemical transformation.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 2-methyl-5-nitrophenol in Dichloromethane Cooling Cool to 0-5 °C in Ice Bath Start->Cooling Add_Nitrate Add Ammonium Nitrate Cooling->Add_Nitrate Add_Acid Slowly Add Conc. Sulfuric Acid Add_Nitrate->Add_Acid Monitor Monitor by TLC Add_Acid->Monitor Quench Quench with Ice & NaHCO₃ Solution Monitor->Quench Extract Extract with Dichloromethane Quench->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Evaporate Remove Solvent Wash_Dry->Evaporate Purify Purify Crude Product Evaporate->Purify End 2-Methyl-5-nitrophenyl nitrate Purify->End

Figure 1: Experimental workflow for the synthesis of 2-methyl-5-nitrophenyl nitrate.

Reaction_Mechanism Reactants 2-Methyl-5-nitrophenol NH₄NO₃ + H₂SO₄ Intermediate Nitronium Ion (NO₂⁺) Generation Reactants:f1->Intermediate:f0  Formation of  Electrophile Product 2-Methyl-5-nitrophenyl nitrate Intermediate:f0->Product:f0  O-Nitration  (Esterification)

Figure 2: Conceptual overview of the O-nitration reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete reaction; decomposition of starting material or product.Ensure anhydrous conditions. Verify the quality of reagents. Monitor the reaction for a longer duration. Ensure strict temperature control.
Formation of multiple byproducts (observed by TLC) Over-nitration (on the ring); oxidation of the phenol.Maintain a low reaction temperature (<5 °C). Ensure slow, dropwise addition of sulfuric acid.
Product is an oil or difficult to crystallize Presence of impurities.Purify the crude product using column chromatography to remove impurities before attempting recrystallization.

References

  • A Short Review of Nitric Esters and Their Role in Energetic Materials. ACS Omega. (2021). [Link]

  • Methods of producing nitrate esters.

Sources

Application Note: 2-Methyl-5-nitrophenylguanidine Nitrate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Synthesis and Application of the Imatinib (Gleevec) Precursor

Nomenclature Clarification & Strategic Importance

In commercial chemical catalogs and legacy literature, the term "2-Methyl-5-nitrophenyl nitrate" is frequently utilized as a truncated, shorthand identifier for[1]. While a literal interpretation of the name suggests a phenol-nitrate ester (which lacks documented synthetic utility), the actual compound supplied and utilized in industrial organic synthesis is the guanidine nitrate salt[2][3].

This highly specialized intermediate is the foundational building block in the synthesis of Imatinib , a revolutionary BCR-Abl tyrosine kinase inhibitor used globally to treat chronic myeloid leukemia (CML)[4].

Why the Nitrate Salt? The free base of 2-methyl-5-nitrophenylguanidine is highly basic, hygroscopic, and prone to premature degradation. Isolating this intermediate as a nitrate salt provides a stable, highly crystalline solid that ensures batch-to-batch consistency, handles the high basicity of the guanidine moiety, and prevents side reactions during storage—critical parameters for pharmaceutical-grade API manufacturing[5].

Pathway Visualization

G N1 2-Methyl-5-nitroaniline + Cyanamide N2 2-Methyl-5-nitrophenylguanidine nitrate (CAS: 152460-08-7) N1->N2 1. HCl, EtOH, 70°C 2. HNO3 (Salt Formation) N4 N-(2-methyl-5-nitrophenyl)-4- (3-pyridyl)-2-pyrimidineamine N2->N4 KOH, Reflux 18h (In situ free-basing) N3 3-Dimethylamino-1-(3-pyridyl) -2-propen-1-one N3->N4 Condensation N5 N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidineamine N4->N5 Pd/C, Formic Acid 85°C, 2h (Reduction) N6 Imatinib Base (Target API) N5->N6 4-(4-methylpiperazin-1-ylmethyl) benzoyl chloride

Figure 1: Synthetic workflow of Imatinib highlighting the guanidine nitrate intermediate.

Experimental Protocols & Mechanistic Causality
Protocol 1: Synthesis of 2-Methyl-5-nitrophenylguanidine Nitrate

Causality & Mechanism: This step constructs the guanidine core. The reaction utilizes acidic conditions (HCl) to protonate the cyanamide, drastically increasing its electrophilicity. The weakly nucleophilic amine of 2-methyl-5-nitroaniline can then successfully attack the activated cyanamide. The subsequent addition of concentrated nitric acid displaces the chloride ion, forcing the precipitation of the less soluble, highly stable nitrate salt[6].

Step-by-Step Methodology:

  • Preparation: In a multi-necked reactor, suspend 2-methyl-5-nitroaniline (121.7 g) in ethanol (160 mL).

  • Activation: Add 50% aqueous cyanamide (

    
    ) (100.8 g) to the suspension. Stir continuously and elevate the temperature to 70°C[6].
    
  • Catalysis: Slowly add concentrated hydrochloric acid (118 mL) dropwise. (Caution: Highly exothermic reaction).

  • Reflux: Maintain the reaction at reflux for 3 hours to ensure complete conversion.

  • Salt Exchange: Cool the mixture to 45°C. Rapidly add concentrated

    
     (50 mL) and stir vigorously for 1 minute[6].
    
  • Isolation: Allow the mixture to stand, cool to room temperature, and crystallize. Filter the precipitate with suction, wash the filter cake with ethanol (150 mL), and dry under vacuum.

Self-Validation Checkpoints:

  • Visual Cue: Successful salt exchange is indicated by the sudden, rapid precipitation of a distinct yellow-white crystalline solid upon cooling.

  • Yield/Purity: The filtrate should run clear, indicating complete precipitation of the target salt. Expected yield is ~87%[6].

Protocol 2: Pyrimidine Ring Condensation

Causality & Mechanism: The isolated guanidine nitrate salt is highly stable but unreactive., liberating the free guanidine base in situ. The free base immediately undergoes a double nucleophilic attack on the highly electrophilic enone (3-dimethylamino-1-(3-pyridyl)-2-propen-1-one), followed by the elimination of dimethylamine and water, aromatizing into the pyrimidine ring[7].

Step-by-Step Methodology:

  • Dissolution: In a three-necked flask, dissolve 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (52.8 g) in ethanol (300 mL). Ensure complete dissolution[6].

  • Reagent Addition: Add 2-methyl-5-nitrophenylguanidine nitrate (77.16 g) to the solution.

  • Free-Basing: Add potassium hydroxide (19.44 g) to the mixture to initiate the free-basing[6].

  • Reflux: Heat the reaction mixture to reflux and maintain for 18 hours.

  • Workup: Cool the mixture to room temperature. Filter the resulting solid with suction.

  • Purification: Wash the filter cake first with isopropanol (50 mL), then with deionized water until the filtrate runs neutral and colorless[6]. Dry the solid under vacuum.

Self-Validation Checkpoints:

  • pH Monitoring: The water wash must be monitored with pH paper. A neutral pH (~7) confirms the complete removal of residual KOH and potassium nitrate byproducts.

  • Colorimetric Shift: The filtrate transitioning from dark to colorless indicates the removal of unreacted, highly conjugated impurities.

Protocol 3: Nitro Reduction via Transfer Hydrogenation

Causality & Mechanism: The nitro group must be reduced to an amine to allow for the final amide coupling. While high-pressure ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


 gas can be used,  is safer and highly efficient for lab-scale synthesis. Formic acid decomposes on the Pd surface to yield hydrogen. Anhydrous sodium sulfate acts as a desiccant to absorb water generated during the reduction, preventing catalyst poisoning and driving the reaction forward.

Step-by-Step Methodology:

  • Setup: In a 250 mL four-necked flask, suspend the pyrimidine intermediate from Protocol 2 (5.0 g, 16.3 mmol) in isopropyl acetate (150 mL)[4].

  • Catalyst & Desiccant: Add 10% Palladium on carbon (0.5 g) and anhydrous sodium sulfate (3.0 g, 21.1 mmol).

  • Hydrogen Donor: Under vigorous stirring, slowly add formic acid (2.5 mL, 54.4 mmol)[4].

  • Heating: Heat the mixture to 85°C and maintain for 2 hours.

  • Monitoring & Workup: Cool the reaction to room temperature. Filter the mixture through a Celite pad to remove the Pd/C catalyst and sodium sulfate. Concentrate the filtrate under reduced pressure to isolate the amine[4].

Self-Validation Checkpoints:

  • Gas Evolution: Mild effervescence (

    
     release from formic acid decomposition) upon heating confirms active transfer hydrogenation.
    
  • TLC Monitoring: Spot the reaction mixture on silica gel TLC (eluent: Dichloromethane/Methanol). The starting material (yellow spot, higher

    
    ) must completely disappear, replaced by a highly polar, UV-active amine spot (lower 
    
    
    
    ).
Quantitative Data Summary
Reaction StepKey SubstratePrimary ReagentsTemp / TimeYieldSelf-Validation Marker
1. Guanidine Synthesis 2-methyl-5-nitroaniline (121.7g)Cyanamide, HCl,

70°C / 3h~87.1%Rapid precipitation of yellow-white crystalline solid
2. Pyrimidine Condensation Guanidine nitrate (77.16g)Enone (52.8g), KOHReflux / 18h~86.9%Neutral pH (7.0) and colorless flow of final water wash
3. Nitro Reduction Pyrimidine intermediate (5.0g)Pd/C, Formic Acid,

85°C / 2hQuant.Disappearance of yellow nitro spot on TLC; effervescence
References
  • Alzchem Group. "2-Methyl-5-nitrophenylguanidine nitrate." Alzchem Product Catalog. Available at:[Link]

  • Patsnap / Eureka. "Synthesis method of imatinib and imatinib mesylate." Patent CN111454256A. Available at:[Link]

  • Google Patents. "WO2010014022A1 - A process for the preparation of imatinib." World Intellectual Property Organization.
  • Nbinno. "Guanidine Nitrate Derivatives: Applications in Pharmaceuticals and Beyond." Nbinno Articles. Available at:[Link]

Sources

Application Notes & Protocols: A Guide to Aromatic Nitration for the Synthesis of Key Pharmaceutical and Agrochemical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The regioselective introduction of a nitro group onto an aromatic scaffold is a foundational transformation in modern organic synthesis. This process, known as aromatic nitration, is pivotal for creating versatile intermediates used extensively in the development of pharmaceuticals, agrochemicals, and high-performance materials.[1][2] One such critical intermediate is 2-methyl-5-nitrophenol, a precursor for various complex organic molecules.[1][3]

This guide provides a comprehensive overview of the principles and practices of electrophilic aromatic nitration. While a thorough review of scientific literature indicates that 2-Methyl-5-nitrophenyl nitrate is not utilized as a nitrating agent, we will instead focus on the well-established and industrially relevant synthesis of its precursor, 2-methyl-5-nitrophenol. This process serves as an exemplary case study in controlling reaction conditions to achieve desired regioselectivity in nitration reactions. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and address critical safety considerations for handling the potent reagents involved.

Part 1: The Mechanism of Electrophilic Aromatic Nitration

The most prevalent method for aromatic nitration involves the treatment of an aromatic compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4] This "mixed acid" system generates the potent electrophile required for the reaction: the nitronium ion (NO₂⁺).

1.1. Generation of the Nitronium Ion Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion.[5][6][7]

  • Step 1: Protonation of nitric acid by sulfuric acid. HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻

  • Step 2: Loss of water to form the nitronium ion. H₂NO₃⁺ ⇌ NO₂⁺ + H₂O

The overall generation of the electrophile can be summarized as: HNO₃ + 2H₂SO₄ → NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Nitronium_Ion_Formation cluster_0 Step 1: Protonation cluster_1 Step 2: Dehydration HNO3 Nitric Acid (HNO₃) H2NO3_plus Protonated Nitric Acid (H₂NO₃⁺) HNO3->H2NO3_plus + H₂SO₄ - HSO₄⁻ H2SO4 Sulfuric Acid (H₂SO₄) NO2_plus Nitronium Ion (NO₂⁺) H2NO3_plus->NO2_plus - H₂O H2O Water (H₂O)

Caption: Generation of the nitronium ion electrophile.

1.2. Electrophilic Attack and Regioselectivity The electron-rich π system of the aromatic ring attacks the nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A weak base, such as water or the bisulfate ion (HSO₄⁻), then removes a proton from the carbon atom bearing the nitro group, restoring aromaticity and yielding the nitroaromatic product.[6]

The position of nitration on a substituted benzene ring is dictated by the electronic properties of the substituent(s) already present.[8]

  • Electron-Donating Groups (EDGs) like methyl (-CH₃) and hydroxyl (-OH) are activating and direct the incoming electrophile to the ortho and para positions.

  • Electron-Withdrawing Groups (EWGs) like a protonated amino group (-NH₃⁺) are deactivating and direct the incoming electrophile to the meta position.

In the synthesis of 2-methyl-5-nitrophenol from o-toluidine (2-methylaniline), the starting material's amino group is protonated by the strong sulfuric acid to form an anilinium ion. This -NH₃⁺ group is a powerful meta-director, while the methyl group is a weaker ortho, para-director. The directing effect of the -NH₃⁺ group dominates, guiding the nitro group to the position meta to it, which is also para to the methyl group, yielding the desired 5-nitro isomer.[9]

Part 2: Synthesis Protocol: 2-Methyl-5-nitrophenol from o-Toluidine

This protocol describes a robust, multi-step synthesis that begins with the nitration of o-toluidine, followed by diazotization and hydrolysis to yield the final product. This method avoids the isolation of the 2-methyl-5-nitroaniline intermediate, streamlining the process.[2][10]

2.1. Overall Reaction Scheme

Caption: Workflow for the synthesis of 2-methyl-5-nitrophenol.

2.2. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )Concentration
o-ToluidineC₇H₉N107.15>99%
Concentrated Sulfuric AcidH₂SO₄98.0898%
Concentrated Nitric AcidHNO₃63.0165-70%
Sodium NitriteNaNO₂69.00>97%
UreaCH₄N₂O60.06>99%
Starch-Iodide Paper---
IceH₂O18.02-

2.3. Detailed Experimental Protocol Safety Precaution: This procedure involves highly corrosive and reactive chemicals. It must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory. The nitration reaction is highly exothermic and requires strict temperature control.[9]

Step 1: Salification and Nitration [10]

  • To a four-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 400.0 g of 98% concentrated sulfuric acid.

  • Begin cooling the flask in an ice/salt bath. While stirring, slowly add 85.0 g of o-toluidine dropwise. The temperature should be maintained below 10°C during this addition to form the o-toluidinium sulfate salt.

  • After the addition is complete, continue cooling the mixture to between -2°C and 2°C.

  • In a separate beaker, carefully prepare the nitrating mixture by adding 56.0 g of concentrated nitric acid to 98.0 g of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the reaction flask over approximately 2 hours. Crucially, ensure the internal reaction temperature does not rise above 5°C. This minimizes the formation of unwanted isomers.

Step 2: Diazotization [11][12]

  • Prepare a solution of 54.0 g of sodium nitrite in water.

  • Slowly add the nitrated mixture from Step 1 to a separate flask containing a sulfuric acid solution at room temperature.

  • With vigorous stirring, add the prepared sodium nitrite solution dropwise to the nitrated mixture.

  • Monitor the completion of the diazotization reaction by periodically testing a drop of the reaction mixture on starch-potassium iodide paper. A positive test (immediate blue-black color) indicates the presence of excess nitrous acid and that the reaction is complete.

  • Once complete, add small portions of urea to quench any excess sodium nitrite until the starch-iodide test is negative.

Step 3: Denitrogenation (Hydrolysis) and Isolation [10]

  • Heat the reaction mixture to 82-86°C and maintain this temperature for approximately 2 hours. Vigorous evolution of nitrogen gas will be observed.

  • Continue heating until gas evolution ceases, indicating the completion of the hydrolysis.

  • Cool the mixture to 35°C. The product, 2-methyl-5-nitrophenol, will precipitate as a solid.

  • Collect the crude product by centrifugation or vacuum filtration.

  • Wash the solid thoroughly with cold water to remove residual acids.

  • The crude product can be purified further by recrystallization from an appropriate solvent (e.g., an ethanol-water mixture) to yield a yellow crystalline solid.

Part 3: Safety and Handling

3.1. Hazard Identification & Personal Protective Equipment (PPE)

  • Concentrated Acids (H₂SO₄, HNO₃): Extremely corrosive and can cause severe burns. They are also strong oxidizing agents.[9]

  • o-Toluidine & 2-Methyl-5-nitrophenol: Toxic if inhaled, ingested, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory system.[13]

  • Nitration Reaction: Highly exothermic. Loss of temperature control can lead to a runaway reaction, posing a significant explosion risk.

Mandatory PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side shields or a full-face shield.[14][15]

  • Skin Protection: Wear fire/flame resistant and impervious clothing. Handle all chemicals with acid-resistant gloves (e.g., butyl rubber or Viton™).[15]

  • Respiratory Protection: All operations must be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[13]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[13]

3.2. Spill & Waste Management

  • Acid Spills: Neutralize small spills with a suitable agent like sodium bicarbonate.

  • Reaction Quenching: Slowly pour the final reaction mixture over a large amount of crushed ice in a separate container with stirring to dissipate heat.

  • Waste Disposal: The acidic aqueous waste must be neutralized with a base (e.g., sodium hydroxide solution) before disposal, in accordance with local and institutional regulations.

Part 4: Alternative Nitrating Agents

While mixed acid is the workhorse for many industrial nitrations, other reagents have been developed to offer milder conditions or different regioselectivity.

  • Cerium (IV) Ammonium Nitrate (CAN): In the presence of a weak base like NaHCO₃, CAN can achieve rapid and highly regioselective ortho-nitration of certain phenols at room temperature. This is in contrast to the ortho/para mixtures often obtained with mixed acid.[16]

  • Aqueous Surfactant Media: Nitration reactions using dilute nitric acid in an aqueous solution of a surfactant like sodium dodecylsulfate (SDS) have been shown to be mild and provide high regioselectivity, often favoring the para-isomer.[17][18][19] This approach offers a "greener" alternative by reducing the need for large quantities of strong acids and organic solvents.

Conclusion

The synthesis of 2-methyl-5-nitrophenol via the nitration of o-toluidine is a classic and powerful demonstration of electrophilic aromatic substitution. Success in this and similar transformations hinges on a deep understanding of reaction mechanisms, particularly the directing effects of substituents, and a rigorous adherence to procedural controls. Strict temperature management is paramount to ensure both high yield of the desired regioisomer and operational safety. By mastering these principles and protocols, researchers and development professionals can effectively leverage aromatic nitration to build the complex molecular architectures required for next-generation pharmaceuticals and agrochemicals.

References

  • (2-methyl-5-nitrophenyl) nitrate | CAS#:152460-07-6. Chemsrc. Available at: [Link]

  • Synthesis of 2-methyl-5-nitrophenol. PrepChem.com. Available at: [Link]

  • 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. (2025).
  • What will be the major product in the nitration reaction of 2-methyl-5-nitrophenol? (2022). Chemistry Stack Exchange. Available at: [Link]

  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (2018). Master Organic Chemistry. Available at: [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). ACS Catalysis. Available at: [Link]

  • Mechanism of Nitration: Electrophilic Substitution Reaction. (2022). YouTube. Available at: [Link]

  • (2-Methyl-5-nitrophenyl)guanidine nitrate. SIELC Technologies. Available at: [Link]

  • Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV)
  • 2-Methyl-5-nitrophenylguanidine nitrate. Alzchem Group. Available at: [Link]

  • CN105837452B - 2- methyl-5-nitro phenol production process. Google Patents.
  • Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. (2013). Scirp.org.
  • 2-methyl-5-nitrophenyl nitrate (C7H6N2O5). PubChemLite. Available at: [Link]

  • 2 methyl 5 nitro phenol. shreedevamanichemopharma.com. Available at: [Link]

  • Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. (2013).
  • Nitration Mechanisms in Organic Chemistry. Scribd. Available at: [Link]

  • Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. (2022). Khan Academy. Available at: [Link]

  • Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. (2013). Semantic Scholar. Available at: [Link]

  • Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. (2013). RSC Publishing.
  • CN105837452A - Production method of 2-methyl-5-nitrophenol. Google Patents.
  • Chemical Properties of 2-Methyl-5-nitrophenol (CAS 5428-54-6). Cheméo. Available at: [Link]

  • 2-Methyl-5-nitrophenol. NIST WebBook. Available at: [Link]

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Application Note: Preparation and Purity Analysis of High-Purity 2-Methyl-5-nitrophenyl nitrate for HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and purity assessment of 2-Methyl-5-nitrophenyl nitrate. High-purity analytical standards are critical for the accurate quantification and validation of High-Performance Liquid Chromatography (HPLC) methods in research and pharmaceutical development. This document details a robust two-step synthesis beginning with the C-nitration of o-cresol to produce the 2-Methyl-5-nitrophenol intermediate, followed by an O-nitration to yield the final nitrate ester. A detailed recrystallization protocol for purification and a validated reverse-phase HPLC method for purity analysis are provided. This guide is intended for researchers, analytical chemists, and drug development professionals requiring a reliable source of high-purity 2-Methyl-5-nitrophenyl nitrate.

Introduction

2-Methyl-5-nitrophenyl nitrate is a specialized organic compound whose structural motifs, a nitrated aromatic ring and a nitrate ester, are found in various industrially and pharmaceutically relevant molecules. Nitrate esters, for instance, are well-known for their use as vasodilators and in the manufacture of propellants. The accurate analysis of such compounds by HPLC is contingent upon the availability of a well-characterized, high-purity reference standard. Impurities, such as positional isomers or reaction byproducts, can co-elute with the main analyte or interfere with quantification, leading to erroneous results.

This guide presents a reliable methodology for producing high-purity 2-Methyl-5-nitrophenyl nitrate. The synthetic strategy involves two key stages:

  • Synthesis of 2-Methyl-5-nitrophenol: This intermediate is prepared via the electrophilic nitration of o-toluidine, followed by diazotization and hydrolysis. This route provides good regioselectivity for the desired 5-nitro isomer.

  • Synthesis of 2-Methyl-5-nitrophenyl nitrate: The intermediate phenol undergoes O-nitration using a mixture of nitric acid and acetic anhydride, which generates acetyl nitrate in situ as the active nitrating agent.[1]

Subsequent purification via recrystallization effectively removes residual impurities. Finally, a robust reverse-phase HPLC (RP-HPLC) method is detailed for the definitive assessment of final product purity, ensuring its suitability as an analytical standard.

Synthesis of High-Purity 2-Methyl-5-nitrophenyl nitrate

The synthesis is a multi-step process that requires careful control of reaction conditions to maximize yield and minimize impurity formation.

Part A: Synthesis of 2-Methyl-5-nitrophenol Intermediate

This procedure is adapted from a high-yield patented method involving the direct conversion of o-toluidine.[1] This one-pot synthesis avoids the isolation of the 2-methyl-5-nitroaniline intermediate, streamlining the process.

Causality: The reaction sequence begins with the sulfonation of o-toluidine to form a salt, which then undergoes nitration. Strict temperature control below 5°C is crucial during the addition of the nitric/sulfuric acid mixture to prevent the formation of multiple isomers and dinitrated byproducts.[2] The subsequent diazotization and hydrolysis convert the amino group to a hydroxyl group to yield the desired phenol.

Table 1: Materials and Reagents for 2-Methyl-5-nitrophenol Synthesis

ReagentGradeSupplier
o-Toluidine≥99%Sigma-Aldrich
Concentrated Sulfuric Acid (98%)Reagent GradeFisher Scientific
Concentrated Nitric Acid (70%)Reagent GradeVWR
Sodium NitriteACS Reagent, ≥97%Sigma-Aldrich
UreaACS ReagentFisher Scientific
Deionized WaterType IIn-house

Protocol 2.1: Step-by-Step Synthesis of 2-Methyl-5-nitrophenol

  • Salt Formation: In a 1000 mL four-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 400.0 g of 98% concentrated sulfuric acid. Cool the flask in an ice/salt bath.

  • While stirring, slowly add 85.0 g of o-toluidine dropwise, maintaining the temperature below 10°C.

  • Nitration: After the initial reaction subsides, cool the mixture to 0°C. Prepare a nitrating mixture by carefully adding 56.0 g of concentrated nitric acid to 98.0 g of concentrated sulfuric acid, pre-cooled to 0°C.

  • Slowly add the nitrating mixture to the flask, ensuring the internal temperature does not exceed 5°C. This step is highly exothermic and requires careful monitoring.

  • Diazotization: In a separate flask, prepare a solution of 54.0 g of sodium nitrite in 100 mL of water. Slowly add the nitration reaction mixture to this sodium nitrite solution with vigorous stirring, maintaining the temperature at room temperature.

  • Monitor the completion of diazotization using starch-potassium iodide paper (a blue-black color indicates excess nitrous acid). Add small portions of urea to quench any excess sodium nitrite until the test is negative.

  • Hydrolysis (Denitrogenation): Heat the reaction mixture to 85°C and maintain this temperature for 2 hours. Vigorous gas evolution (N₂) will be observed.

  • Isolation: Cool the mixture to 35°C. A solid precipitate of crude 2-methyl-5-nitrophenol will form. Collect the crude product by vacuum filtration and wash with cold water.

Part B: O-Nitration to 2-Methyl-5-nitrophenyl nitrate

This step converts the hydroxyl group of the phenol into a nitrate ester. The use of nitric acid in acetic anhydride generates acetyl nitrate, a potent but manageable nitrating agent suitable for this transformation.[1][3]

Causality: The reaction is performed at low temperatures (5-10°C) to prevent side reactions, such as further C-nitration on the aromatic ring or decomposition of the product. Acetic anhydride serves both as a reagent to form acetyl nitrate and as a solvent. The workup procedure involves pouring the reaction mixture into ice water to hydrolyze excess acetic anhydride and precipitate the water-insoluble product.

Table 2: Materials and Reagents for 2-Methyl-5-nitrophenyl nitrate Synthesis

ReagentGradeSupplier
2-Methyl-5-nitrophenolSynthesized in Part A-
Fuming Nitric Acid (90%)Reagent GradeSigma-Aldrich
Acetic AnhydrideACS Reagent, ≥98%Fisher Scientific
Sodium BicarbonateACS ReagentVWR
Dichloromethane (DCM)HPLC GradeFisher Scientific
Anhydrous Magnesium SulfateReagent GradeSigma-Aldrich

Protocol 2.2: Step-by-Step Synthesis of 2-Methyl-5-nitrophenyl nitrate

  • Prepare Nitrating Mixture: In a 500 mL three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 95 mL (102 g, 1.0 mol) of acetic anhydride. Cool the flask in an ice bath to 3-5°C.

  • Slowly add 26.5 mL (40 g, 0.57 mol) of fuming nitric acid dropwise to the stirred acetic anhydride. Maintain the temperature between 5-10°C throughout the addition. After addition, stir the colorless mixture for 15 minutes at 5°C.[4]

  • O-Nitration: Dissolve 30.6 g (0.2 mol) of crude 2-Methyl-5-nitrophenol from Part A in 50 mL of acetic anhydride.

  • Add this solution dropwise to the nitrating mixture, keeping the reaction temperature between 5-10°C.

  • After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Workup and Isolation: Carefully pour the reaction mixture into 500 mL of an ice/water slurry with vigorous stirring.

  • The crude 2-Methyl-5-nitrophenyl nitrate will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water, followed by a cold, saturated sodium bicarbonate solution until the filtrate is neutral (to remove acidic impurities), and finally with more cold water.

  • Air-dry the crude product on the filter funnel.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Final Product Synthesis A0 o-Toluidine + H₂SO₄ A1 Cool to 0°C A0->A1 A2 Add HNO₃/H₂SO₄ (<5°C) A1->A2 A3 Nitrated Intermediate A2->A3 A4 Add to NaNO₂ Solution A3->A4 A5 Diazotization A4->A5 A6 Heat to 85°C (Hydrolysis) A5->A6 A7 Crude 2-Methyl-5-nitrophenol A6->A7 B2 Add Intermediate in Acetic Anhydride A7->B2 Use as starting material B0 Acetic Anhydride + HNO₃ B1 Form Acetyl Nitrate (5-10°C) B0->B1 B3 O-Nitration Reaction B1->B3 B2->B3 B4 Quench in Ice Water B3->B4 B5 Crude 2-Methyl-5-nitrophenyl nitrate B4->B5

Caption: Workflow for the synthesis of 2-Methyl-5-nitrophenyl nitrate.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying the crude product. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.

Causality: A suitable solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.[5] An ethanol/water mixture is often effective for nitrophenolic compounds.[6] Slow cooling is essential to promote the growth of large, well-formed crystals, which are typically higher in purity than small, rapidly formed crystals.

Protocol 3.1: Step-by-Step Recrystallization

  • Solvent Selection: Place a small amount of the crude product in a test tube. Add a few drops of ethanol and warm to dissolve. Then, add water dropwise until the solution becomes cloudy. Add a final drop of ethanol to redissolve the precipitate. This confirms that an ethanol/water mixture is a suitable solvent system.

  • Dissolution: Transfer the bulk of the crude 2-Methyl-5-nitrophenyl nitrate to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is critical for forming pure crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40°C) or in a desiccator until a constant weight is achieved.

Purity Assessment by HPLC

A reverse-phase HPLC method with UV detection is employed to determine the purity of the final product. This method is based on EPA Method 8330B for the analysis of nitroaromatics and nitrate esters.[2][7]

Causality: A C18 column is used as the stationary phase, which separates compounds based on their hydrophobicity. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte. Acetonitrile is the organic modifier; adjusting its concentration can modulate the retention time. UV detection at 254 nm is chosen as aromatic nitro compounds typically exhibit strong absorbance at this wavelength.

Table 3: HPLC Instrumentation and Conditions

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Run Time 15 minutes

Protocol 4.1: Step-by-Step HPLC Analysis

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water. Degas the solution by sonication or vacuum filtration before use.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the purified 2-Methyl-5-nitrophenyl nitrate and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Sample Solution Preparation (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the sample solution and record the chromatogram for 15 minutes.

  • Purity Calculation: Determine the purity by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

System Suitability: Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

G P1 Prepare Mobile Phase (ACN:H₂O 60:40) P3 Equilibrate HPLC System & Column P1->P3 P2 Prepare Standard & Sample Solutions (100 µg/mL) P4 Perform System Suitability (5 Replicate Injections) P2->P4 P3->P4 P5 Check Suitability Criteria (RSD ≤ 2.0%) P4->P5 P6 Inject Sample Solution P5->P6 If Passed P7 Acquire Chromatogram (15 min) P6->P7 P8 Calculate Purity (Area % Method) P7->P8

Caption: Workflow for the HPLC purity assessment.

Safety Precautions

  • Handle all acids and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Nitration reactions are highly exothermic and potentially explosive. Strict temperature control is essential. Do not deviate from the specified temperatures and addition rates.

  • Organic nitrate esters are energetic materials and can be sensitive to shock and heat. Handle the final product with care. Avoid grinding the solid or subjecting it to impact.[8]

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Arkivoc. (n.d.). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2006, October 15). Validated Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Filo. (2025, October 23). Explain nitration of phenol for ortho nitro phenol and para nitrogenous and picric acid. Retrieved from [Link]

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • EPA-RCA. (n.d.). 8330B: Explosives by HPLC. Retrieved from [Link]

  • Tsaplev, Y. B. (2009). High-performance liquid chromatography of nitrate esters with chemiluminescence detection. Journal of Analytical Chemistry, 64(3), 300-305. Retrieved from [Link]

  • Walsh, M. E., & Jenkins, T. F. (1998). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD. DTIC. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Retrieved from [Link]

  • Google Patents. (2012, May 24). US8658818B2 - Methods of producing nitrate esters.
  • Google Patents. (n.d.). WO2016118450A1 - Nitration of aromatic compounds.
  • Google Patents. (n.d.). CN105837452A - Production method of 2-methyl-5-nitrophenol.
  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • DergiPark. (2009, January 14). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Retrieved from [Link]

  • CORE. (n.d.). AN ENVIRONMENTALLY-FRIENDLY ROUTE TO NITRAMINES AND NITRATE ESTERS VIA NITRODESILYLATION CHEMISTRY USING DINITROGEN PENTOXIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 14. Nitration of phenols by metal nitrates. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 26. Nitration of phenols by nitric acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

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Application Note: Overcoming Steric and Electronic Deactivation in the Esterification of 2-Methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

2-Methyl-5-nitrophenol (also known as 5-nitro-o-cresol, CAS: 5428-54-6) is a critical aromatic intermediate utilized extensively in the synthesis of agrochemicals, dyes, and pharmaceutical active ingredients ([1]). While the derivatization of phenols is a routine procedure in synthetic chemistry, the esterification of 2-methyl-5-nitrophenol presents a unique dual-chemical challenge:

  • Steric Hindrance : The methyl group at the ortho position (C2) physically impedes the trajectory of incoming bulky acylating agents.

  • Electronic Deactivation : The nitro group at the meta position (C5) exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the aromatic ring and the phenolic oxygen, significantly reducing its nucleophilicity compared to unsubstituted phenols.

Because of these compounding factors, standard Fischer esterification conditions (carboxylic acid + mineral acid catalyst) yield negligible product ([2]). To achieve quantitative conversion, the protocol must utilize highly reactive acyl chlorides paired with an acid-binding agent such as triethylamine (TEA) or pyridine ([3]).

Rationale Substrate 2-Methyl-5-nitrophenol (Deactivated Phenol) Steric Ortho-Methyl Group (Steric Hindrance) Substrate->Steric Electronic Meta-Nitro Group (-I Inductive Effect) Substrate->Electronic Effect1 Restricts Acyl Approach Steric->Effect1 Effect2 Reduces Nucleophilicity Electronic->Effect2 Solution DMAP + Acyl Chloride (Overcomes Barriers) Effect1->Solution Effect2->Solution

Logical relationship of steric and electronic effects dictating catalyst choice.

The Self-Validating DMAP-Catalyzed Protocol

To force the esterification of this deactivated substrate, we employ an optimized Schotten-Baumann/Steglich hybrid approach using an acyl chloride, TEA as an acid scavenger, and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

Causality of Reagents: The addition of DMAP is not merely optional; it acts as a critical acyl transfer agent. DMAP attacks the acyl chloride to form an N-acylpyridinium intermediate. This intermediate is orders of magnitude more electrophilic than the parent acyl chloride, effectively overcoming the poor nucleophilicity of the deactivated phenol. Meanwhile, TEA neutralizes the HCl byproduct, driving the reaction forward and preventing the protonation (and subsequent deactivation) of DMAP.

Built-In Self-Validation (Colorimetric Indicator): This protocol is designed as a self-validating system. 2-Methyl-5-nitrophenol forms a deeply colored (bright yellow/orange) phenoxide ion in the presence of TEA due to extensive conjugation. As the esterification proceeds and the phenoxide is consumed to form the ester, the extensive conjugation is broken, and the reaction mixture visibly lightens to a pale yellow or colorless state. This provides a real-time, visual validation of reaction progress prior to any chromatographic analysis.

Quantitative Comparison of Esterification Conditions

To highlight the necessity of the optimized protocol, the table below summarizes the expected outcomes of various esterification strategies applied to 2-methyl-5-nitrophenol.

Reaction SystemReagents & CatalystsTemp (°C)Time (h)Avg. Yield (%)Mechanistic Observation
Fischer Esterification Carboxylic Acid, H₂SO₄80–10024< 20Poor kinetics; -I effect of NO₂ severely limits nucleophilic attack ([2]).
Steglich Method Carboxylic Acid, DCC, DMAP251665–75Moderate yield; separation of dicyclohexylurea (DCU) byproduct is tedious.
Anhydride Method Acid Anhydride, Pyridine60–806–870–80Requires excess anhydride; moderate thermal degradation observed ([2]).
Acyl Chloride (Optimized) Acyl Chloride, TEA, DMAP0 → 252–585–95 Rapid conversion; N-acylpyridinium intermediate overcomes steric/electronic barriers ([3]).

Experimental Protocol: DMAP-Catalyzed Acylation

Protocol A 1. Dissolution (DCM) B 2. Activation (TEA + DMAP) A->B C 3. Acylation (0°C to RT) B->C D 4. Quench (NaHCO3) C->D E 5. Isolate (Organic Phase) D->E

Workflow for the DMAP-catalyzed esterification of 2-methyl-5-nitrophenol.

Step 1: Reaction Setup & Dissolution

  • Action : In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent (eq) of 2-methyl-5-nitrophenol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Causality : Anhydrous DCM prevents the competitive hydrolysis of the moisture-sensitive acyl chloride, ensuring the electrophile is entirely consumed by the phenol.

Step 2: Base and Catalyst Activation

  • Action : Add 1.5 eq of triethylamine (TEA) and 0.1 eq of 4-dimethylaminopyridine (DMAP).

  • Self-Validation Checkpoint : Upon the addition of TEA, the solution will immediately turn a deep, vibrant yellow/orange. This color change confirms the successful deprotonation of the phenol into the highly conjugated nitrophenoxide anion.

Step 3: Acylation (Temperature Controlled)

  • Action : Cool the flask to 0 °C using an ice-water bath. Slowly add 1.2 eq of the desired acyl chloride dropwise over 15 minutes.

  • Causality : The dropwise addition at 0 °C mitigates the exothermic nature of the acylation, preventing localized heating that could lead to degradation or unwanted side reactions.

Step 4: Incubation & Monitoring

  • Action : Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2–5 hours.

  • Self-Validation Checkpoint : As the reaction progresses, the deep yellow color will gradually fade to a pale yellow or colorless solution. This visual shift indicates the consumption of the nitrophenoxide anion as it is converted into the non-conjugated ester. Confirm completion via TLC (Hexane:EtOAc, 4:1).

Step 5: Quenching & Extraction

  • Action : Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality : NaHCO₃ neutralizes residual HCl and reacts with any unreacted acyl chloride, converting it into a water-soluble carboxylate salt, thereby purifying the organic phase.

Step 6: Purification

  • Action : Purify the crude ester via silica gel column chromatography or recrystallization, depending on the specific acyl group used.

References

  • Title : Patent EP0512345A1 - Amido thionophosphoric acid esters (paper a - chemistry) Source : European Patent Office (EPO) URL : [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature: The query specified "2-Methyl-5-nitrophenyl nitrate." However, based on common synthetic routes and chemical literature, it is highly probable that the intended compound is 2-Methyl-5-nitrophenol . This guide will focus on the synthesis of 2-Methyl-5-nitrophenol, a significant intermediate in the production of dyes and pharmaceuticals.[1][2] Should you specifically require information on the nitrate ester, please note that its synthesis and stability would differ significantly from the protocols described herein. Nitrate esters are known for their energetic properties and instability.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 2-Methyl-5-nitrophenol?

A1: There are two predominant methods for synthesizing 2-Methyl-5-nitrophenol:

  • Direct nitration of o-cresol: This method involves the electrophilic aromatic substitution of o-cresol using a nitrating agent. While seemingly straightforward, controlling the regioselectivity to favor the 5-nitro isomer is a significant challenge due to the activating effects of the hydroxyl and methyl groups.[4]

  • Diazotization of 2-methyl-5-nitroaniline: This route involves converting the amino group of 2-methyl-5-nitroaniline into a diazonium salt, which is then hydrolyzed to the corresponding phenol.[5][6][7] A more advanced one-pot synthesis starting from o-toluidine has also been developed to improve efficiency and reduce waste.[2][5]

Q2: Why is temperature control so critical during the nitration of o-cresol?

A2: The hydroxyl group of o-cresol is a potent activating group, making the aromatic ring highly susceptible to oxidation by nitric acid.[5][8] Failure to maintain low temperatures can lead to vigorous, uncontrolled reactions, resulting in the formation of dark, tarry byproducts and a significantly lower yield of the desired product.[5][9]

Q3: What are the most common impurities I might encounter?

A3: Common impurities include isomeric byproducts such as 2-methyl-3-nitrophenol and 2-methyl-4-nitrophenol, as well as dinitrated species.[5] Additionally, oxidative side reactions can produce polymeric tars and resins.[9] Unreacted starting materials may also be present if the reaction is incomplete.[5]

Q4: How can I monitor the progress of the reaction effectively?

A4: Thin-Layer Chromatography (TLC) is a highly effective technique for monitoring the reaction's progress.[5][9] By using an appropriate eluent system, such as a mixture of hexane and ethyl acetate, you can separate the starting material, the desired product, and various byproducts, allowing for a clear determination of when the reaction has reached completion.[5][10]

Q5: My final product is a yellowish or brownish oil instead of a solid. What does this indicate?

A5: The presence of impurities can depress the melting point of 2-Methyl-5-nitrophenol, causing it to appear as an oil rather than a crystalline solid.[6] It is also possible that an isomeric byproduct, which is an oil at room temperature, has been isolated. It is crucial to first confirm the identity and purity of your product using analytical methods like NMR or HPLC. If the desired product is present but impure, further purification via column chromatography or recrystallization is necessary.[6][10]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 2-Methyl-5-nitrophenol, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 2-Methyl-5-nitrophenol 1. Oxidation of o-cresol: The reaction temperature was too high, or the nitrating agent was added too quickly.[5][9] 2. Incomplete reaction: Insufficient reaction time or inadequate mixing.[5] 3. Formation of multiple isomers: The directing effects of the hydroxyl and methyl groups can lead to a mixture of nitro-isomers.[4][5] 4. Decomposition of diazonium salt (diazotization route): The temperature during diazotization exceeded the optimal 0-5 °C range.[6]1. Strictly control the reaction temperature, ideally between 0-5 °C, using an ice-salt bath.[2] Add the nitrating agent dropwise with vigorous stirring to dissipate heat.[9] 2. Monitor the reaction by TLC to ensure the consumption of starting material before workup.[5] 3. Consider using a milder nitrating agent or a protecting group strategy for the hydroxyl function to improve regioselectivity.[4][9] 4. Maintain a temperature below 5°C throughout the diazotization process.[6]
Formation of Dark, Tarry Substance Oxidative side reactions: This is a common issue in the direct nitration of phenols, caused by overly harsh reaction conditions (high temperature, concentrated nitric acid).[8][9]1. Lower the reaction temperature significantly.[9] 2. Use a more dilute solution of nitric acid.[9] 3. Ensure the rate of addition of the nitrating agent is slow and controlled.[9] 4. Consider an alternative, milder nitrating method, such as a nitrosation-oxidation pathway.[9]
High Yield of Dinitro or Polynitrated Products 1. Excess of nitrating agent: The stoichiometry of the nitrating agent to the substrate was too high.[5] 2. Reaction temperature too high: Elevated temperatures favor multiple nitrations.[5]1. Carefully control the stoichiometry, maintaining a molar ratio of nitrating agent to substrate close to 1:1.[5] 2. Maintain a low reaction temperature throughout the addition and stirring period.[9] 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[5]
Difficulty in Product Purification Presence of closely related isomers: Isomeric nitrophenols often have similar polarities, making separation by recrystallization challenging.1. Column Chromatography: This is the most effective method for separating isomeric impurities. A suitable eluent system (e.g., a gradient of hexane/ethyl acetate) is crucial for good separation.[6][10] 2. Fractional Recrystallization: This may be attempted with a carefully selected solvent system, but it is often less effective than chromatography for isomers.

Experimental Protocols

Protocol 1: One-Pot Synthesis from o-Toluidine

This method avoids the isolation of the 2-methyl-5-nitroaniline intermediate, improving overall efficiency.[2][6]

Step 1: Salification and Nitration

  • To a four-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 400.0 g of 98% concentrated sulfuric acid.

  • Cool the acid in an ice-salt bath.

  • While stirring, slowly add 85.0 g of o-toluidine dropwise, maintaining the temperature below the initial reaction temperature.

  • After the addition is complete, cool the mixture to 0 °C.

  • Prepare a nitrating mixture by carefully adding 56.0 g of concentrated nitric acid to 98.0 g of concentrated sulfuric acid, pre-cooled in an ice bath.

  • Slowly add the cold nitrating mixture to the o-toluidine solution, ensuring the temperature does not exceed 5 °C.[2]

Step 2: Diazotization and Hydrolysis

  • In a separate flask, prepare a sulfuric acid solution.

  • Slowly add the nitration mixture from Step 1 to this flask.

  • While stirring, add a prepared solution of 54.0 g of sodium nitrite. Monitor the completion of diazotization using starch-potassium iodide paper (a blue-black color indicates excess nitrous acid).[2]

  • Add a small amount of urea to destroy any excess sodium nitrite.

  • Heat the mixture to 85 °C and maintain this temperature for 2 hours to facilitate denitrogenation.[2]

  • Cool the mixture to 35 °C. The product will precipitate.

  • Collect the crude 2-methyl-5-nitrophenol via filtration or centrifugation.[2]

  • Purify the crude product by recrystallization.[6]

G cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization & Hydrolysis o_toluidine o-Toluidine salification salification o_toluidine->salification Salification conc_h2so4 Conc. H₂SO₄ conc_h2so4->salification nitrating_mix Nitrating Mixture (HNO₃ + H₂SO₄) nitration nitration nitrating_mix->nitration Add dropwise < 5°C nitration_product Nitrated Intermediate diazotization diazotization nitration_product->diazotization Transfer salification->nitration Cool to 0°C nitration->nitration_product na_no2 NaNO₂ Solution na_no2->diazotization Starch-Iodide Test urea Urea quenching quenching urea->quenching hydrolysis Denitrogenation product Crude 2-Methyl-5-nitrophenol hydrolysis->product diazotization->quenching quenching->hydrolysis Heat to 85°C

Caption: One-pot synthesis of 2-Methyl-5-nitrophenol from o-toluidine.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for purifying crude 2-Methyl-5-nitrophenol.[10]

  • TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for the desired product.[10]

  • Column Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into a glass column and allow it to pack uniformly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) or adsorb it onto a small amount of silica gel. Carefully load the sample onto the top of the column.[6]

  • Elution: Begin eluting with the non-polar solvent system. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compounds down the column.[6]

  • Isolation: Combine the pure fractions containing 2-Methyl-5-nitrophenol and remove the solvent using a rotary evaporator to yield the purified product.[10]

G start Crude Product tlc TLC Analysis to find eluent start->tlc pack_column Pack Silica Column tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions monitor_fractions->elute Continue Elution combine_pure Combine Pure Fractions monitor_fractions->combine_pure Fractions are Pure evaporate Evaporate Solvent combine_pure->evaporate end Purified Product evaporate->end

Caption: Workflow for purification by column chromatography.

References

  • A practical approach for regioselective mono-nitration of phenols under mild conditions. (2025). Vertex AI Search.
  • Technical Support Center: Optimizing the Synthesis of 2-Methyl-5-nitrophenol - Benchchem. (2025). BenchChem.
  • Side reactions in the nitration of phenols and their prevention - Benchchem. (2025). BenchChem.
  • Application Notes and Protocols: Nitration of 4-chloro-2-methylphenol - Benchchem. (2025). BenchChem.
  • CN105837452B - 2- methyl-5-nitro phenol production process - Google Patents. (n.d.). Google Patents.
  • Technical Support Center: 2-Methyl-5-nitrophenol Synthesis & Purification - Benchchem. (2025). BenchChem.
  • Synthesis of 2-methyl-5-nitrophenol - PrepChem.com. (n.d.). PrepChem.com.
  • identifying and removing impurities from 2-Methyl-5-nitrophenol. - Benchchem. (2025). BenchChem.
  • The action of nitrous acid on p-cresol and tyrosine. - SciSpace. (n.d.). SciSpace.
  • US2136187A - Nitration of para cresol - Google Patents. (n.d.). Google Patents.
  • ipso Nitration. XXIV. Nitration of 2-methylphenols. Formation and rearrangement of 6-methyl-6-nitrocyclohexa-2,4-dienones - Canadian Science Publishing. (n.d.). Canadian Science Publishing.
  • 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. (2025). MDPI.
  • Electrophilic Substitution Reactions of Phenols - BYJU'S. (n.d.). BYJU'S.
  • (2-Methyl-5-nitrophenyl)guanidine nitrate - SIELC Technologies. (2018). SIELC Technologies.
  • Stabilizers for nitrate ester-based energetic materials and their mechanism of action: A state-of-the-art review - ResearchGate. (n.d.). ResearchGate.
  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. (n.d.). Michigan State University.
  • Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • A Technical Guide to the Physical Characteristics and Stability of p-Nitrophenylglycerol (PNPG) - Benchchem. (2025). BenchChem.
  • Stability and Reproducibility of the Measurement of Plasma Nitrate in Large Epidemiologic Studies - PMC. (n.d.). National Center for Biotechnology Information.
  • Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution - MDPI. (2021). MDPI.
  • What are the production methods of 2-Methyl-5-nitrophenol? - FAQ - Guidechem. (2022). Guidechem.
  • Process for producing 2-methyl-5-nitroimidazole - Eureka | Patsnap. (2018). Patsnap.
  • Formation of Nitrophenolic Byproducts during UV-Activated Peroxydisulfate Oxidation in the Presence of Nitrate | ACS ES&T Engineering - ACS Publications. (2022). ACS Publications.

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Minimizing side reactions during nitrophenyl nitrate preparation

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Side Reactions

Welcome to the Technical Support Center for the preparation of nitrophenyl nitrates. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and minimize the formation of unwanted byproducts. As Senior Application Scientists, we understand the nuances of this reaction and have compiled this resource based on established principles and field-proven insights.

Introduction to Nitrophenyl Nitrate Synthesis

The preparation of nitrophenyl nitrates involves the O-nitration of a pre-existing nitrophenol. This process, while seemingly straightforward, is fraught with potential side reactions that can significantly impact yield and purity. The key to a successful synthesis lies in carefully controlling the reaction conditions to favor the formation of the desired nitrate ester while suppressing competing pathways such as polynitration, oxidation, and hydrolysis.

This guide will delve into the common challenges encountered during this synthesis and provide actionable strategies to overcome them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of nitrophenyl nitrates.

Problem 1: Low Yield of Nitrophenyl Nitrate and Formation of Tarry Byproducts

Possible Cause: This is often a result of oxidation of the starting nitrophenol or the product by the strong nitrating agent. Phenolic compounds are particularly susceptible to oxidation, which can lead to the formation of complex, high-molecular-weight, tarry substances and colored impurities like benzoquinone derivatives.[1][2]

Troubleshooting Steps:

  • Strict Temperature Control: The nitration of phenols is a highly exothermic reaction.[3] It is crucial to maintain a low reaction temperature, typically between 0°C and 10°C, using an ice-salt bath to effectively dissipate heat.[3]

  • Slow Reagent Addition: Add the nitrating agent dropwise to the solution of nitrophenol with vigorous stirring. This prevents localized increases in temperature and concentration, which can accelerate oxidative side reactions.[3]

  • Choice of Nitrating Agent: Consider using a milder nitrating agent if oxidation is a significant issue. While mixed acid (concentrated nitric and sulfuric acid) is common, alternatives like dinitrogen pentoxide (N₂O₅) in an inert solvent can sometimes offer better results under less acidic conditions.[4]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions, although this is not always necessary with proper temperature and addition control.

Problem 2: Formation of Polynitrated Byproducts (e.g., Dinitrophenols or Trinitrophenols)

Possible Cause: The formation of polynitrated compounds indicates that C-nitration is occurring on the aromatic ring in addition to the desired O-nitration. This is more likely to happen under harsh reaction conditions.[3][5]

Troubleshooting Steps:

  • Control Stoichiometry: Use a carefully controlled molar ratio of the nitrating agent to the nitrophenol. An excess of the nitrating agent can drive the reaction towards polynitration.[5]

  • Milder Reaction Conditions:

    • Lower Temperature: As with oxidation, lower temperatures disfavor the higher activation energy required for further aromatic nitration.[3]

    • Use of a Milder Nitrating Agent: Reagents like dinitrogen pentoxide (N₂O₅) or nitronium tetrafluoroborate (NO₂BF₄) can offer greater selectivity for O-nitration over C-nitration, especially when used in non-acidic media.[4][6]

  • Protecting Groups (Advanced Strategy): In some cases, a temporary protecting group can be used to block the reactive sites on the aromatic ring, directing nitration to the hydroxyl group. This adds extra steps to the synthesis (protection and deprotection) but can be effective for achieving high selectivity.

Problem 3: Product Decomposes or Hydrolyzes During Workup

Possible Cause: Nitrophenyl nitrates are nitrate esters, which are susceptible to hydrolysis , especially under basic or strongly acidic conditions.[7] The workup procedure must be carefully designed to avoid decomposition of the desired product.

Troubleshooting Steps:

  • Neutral or Mildly Acidic Workup: When quenching the reaction, pour the reaction mixture into a large volume of ice-water rather than a basic solution. Wash the isolated organic product with cold, dilute sodium bicarbonate solution carefully and quickly to neutralize excess acid, avoiding prolonged contact.

  • Avoid High Temperatures: During solvent removal, use a rotary evaporator at a low temperature to minimize the risk of thermal decomposition. Some nitrate esters can be thermally unstable.

  • Prompt Isolation and Drying: Do not leave the product in aqueous or protic solutions for extended periods. After extraction, dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the mixed acid nitration for preparing nitrophenyl nitrates?

A1: In the context of O-nitration of a nitrophenol using mixed acid, sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[8] The sulfuric acid also acts as a dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium towards product formation.[8]

Q2: How can I monitor the progress of the reaction to avoid over-nitration or other side reactions?

A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[5] By taking small aliquots from the reaction mixture at regular intervals and running a TLC plate, you can visualize the consumption of the starting nitrophenol and the formation of the product. This allows you to stop the reaction as soon as the starting material has been consumed, minimizing the formation of byproducts from over-reaction.

Q3: I obtained a mixture of ortho- and para-nitrophenols from the initial C-nitration of phenol. Do I need to separate them before proceeding to the O-nitration step?

A3: It is highly recommended to separate the ortho- and para-nitrophenol isomers before the O-nitration step. The two isomers can be effectively separated by steam distillation.[1] o-Nitrophenol is volatile with steam due to intramolecular hydrogen bonding, while p-nitrophenol is not.[9] Starting with a pure isomer will result in a cleaner O-nitration reaction and a single nitrophenyl nitrate product, simplifying purification.

Q4: Are there any specific safety precautions I should take when working with nitrophenyl nitrates?

A4: Yes, several safety precautions are essential.

  • Explosion Hazard: Many nitro compounds, including nitrate esters, are energetic materials and can be explosive, especially polynitrated compounds. Handle them with care and avoid heat, friction, and shock.

  • Toxicity: Nitrophenols and their derivatives are toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Strong Acids and Oxidizers: The nitrating agents used are highly corrosive and strong oxidizers. Handle them with extreme care, and always add acid to water, not the other way around, when preparing dilute solutions.

Experimental Protocols & Data

Protocol 1: Preparation of 4-Nitrophenyl Nitrate using Mixed Acid

This protocol is a general guideline for the O-nitration of 4-nitrophenol.

Materials:

  • 4-Nitrophenol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or other suitable inert solvent)

  • Ice

  • Saturated Sodium Bicarbonate solution (cold)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-nitrophenol in dichloromethane.

  • Cooling: Cool the flask in an ice-salt bath to 0-5°C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the flask in an ice bath. Caution: This is a highly exothermic process.

  • Addition of Nitrating Agent: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of 4-nitrophenol over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large volume of crushed ice with stirring.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with cold water, followed by a quick and careful wash with cold saturated sodium bicarbonate solution, and then again with cold water until the washings are neutral.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure at a low temperature.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).[10]

Data Presentation: Nitrating Agent Comparison (Qualitative)
Nitrating AgentAdvantagesDisadvantages
Mixed Acid (HNO₃/H₂SO₄) Readily available and inexpensive. Effective for many substrates.[11]Harsh conditions can lead to oxidation and C-nitration. Generates acidic waste.
Dinitrogen Pentoxide (N₂O₅) Powerful nitrating agent. Can be used in inert solvents, avoiding strongly acidic media.[4]Unstable and can be hazardous to prepare and handle.[4]
Nitronium Tetrafluoroborate (NO₂BF₄) A stable, solid nitronium salt. Can be used in non-acidic conditions, offering high selectivity.[6]More expensive than mixed acid.

Visualizations

Reaction Scheme: O-Nitration of 4-Nitrophenol

G O-Nitration of 4-Nitrophenol cluster_reactants Reactants cluster_product Product 4-Nitrophenol Reaction Reaction 4-Nitrophenol->Reaction O-Nitration Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->Reaction 4-Nitrophenyl_Nitrate Reaction->4-Nitrophenyl_Nitrate G Troubleshooting Low Yield Start Low Yield Check_Temp Is reaction temperature too high (>10°C)? Start->Check_Temp Lower_Temp Action: Lower temperature. Use efficient cooling. Check_Temp->Lower_Temp Yes Check_Addition Was nitrating agent added too quickly? Check_Temp->Check_Addition No Lower_Temp->Check_Addition Slow_Addition Action: Add dropwise with vigorous stirring. Check_Addition->Slow_Addition Yes Check_Stoichiometry Is molar ratio of nitrating agent too high? Check_Addition->Check_Stoichiometry No Slow_Addition->Check_Stoichiometry Reduce_Stoichiometry Action: Reduce molar excess of nitrating agent. Check_Stoichiometry->Reduce_Stoichiometry Yes Check_Workup Was workup basic or at high temperature? Check_Stoichiometry->Check_Workup No Reduce_Stoichiometry->Check_Workup Modify_Workup Action: Use neutral/mildly acidic workup at low temperature. Check_Workup->Modify_Workup Yes End Improved Yield Check_Workup->End No Modify_Workup->End

Caption: A workflow for troubleshooting low yields in nitrophenyl nitrate synthesis.

References

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  • ResearchGate. Kinetics of Hydrolysis of p-Nitrophenyl Phosphate by Fowl Plasma Alkaline Phosphatase. [Link]

  • Khan Academy. (2022). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. [Link]

  • Indian Academy of Sciences. (2011). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Journal of Chemical Sciences, 123(1), 63-67. [Link]

  • Chemistry Stack Exchange. (2024). Phenol reaction with nitration mixture. [Link]

  • LSBU Open Research. Novel Syntheses of Nitramines and Nitrate Esters by Nitrodesilylation Reactions using Dinitrogen Pentoxide. [Link]

  • Chemicool. Thermal stability of group 2 nitrates. [Link]

  • LS College. (2020). Nitration. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Ocrecom. Advanced Methods for the Synthesis of Nitro Compounds. [Link]

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Technical Support Center: Purification of Crude 2-Methyl-5-nitrophenyl Nitrate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of crude 2-Methyl-5-nitrophenyl nitrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve high-purity 2-Methyl-5-nitrophenyl nitrate for your research and development needs.

Introduction

2-Methyl-5-nitrophenyl nitrate is a key intermediate in various synthetic pathways. Its purity is paramount for the successful outcome of subsequent reactions and for ensuring the integrity of final products. The synthesis of this compound, typically involving the nitration of a substituted toluene derivative, can often lead to a mixture of isomers and other byproducts. This guide provides a comprehensive overview of the most effective purification techniques and practical solutions to common issues encountered during the process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-Methyl-5-nitrophenyl nitrate?

A1: The impurity profile of crude 2-Methyl-5-nitrophenyl nitrate is largely dependent on the synthetic route employed. Common impurities include:

  • Positional Isomers: Such as 2-methyl-3-nitrophenyl nitrate and 2-methyl-4-nitrophenyl nitrate, which arise from the non-selective nature of the nitration reaction.[1]

  • Dinitrated and Polynitrated Byproducts: Over-nitration can lead to the formation of species with multiple nitro groups.[2]

  • Unreacted Starting Materials: Residual starting materials may persist if the reaction does not go to completion.[2]

  • Oxidation Products: The harsh conditions of nitration can sometimes lead to the formation of colored oxidation byproducts, often appearing as tars or resins.[1][2]

Q2: How can I assess the purity of my 2-Methyl-5-nitrophenyl nitrate sample?

A2: A combination of analytical techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying the target compound from its isomers and other impurities. A reverse-phase C18 column with a suitable mobile phase, such as acetonitrile and water, is a good starting point.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation of the desired product and help identify and quantify impurities by comparing the spectra to a reference standard.

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity. Impurities will typically cause a depression and broadening of the melting point range.

Q3: What are the primary purification methods for crude 2-Methyl-5-nitrophenyl nitrate?

A3: The two most effective and commonly used purification methods are recrystallization and column chromatography.[1] The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.

Q4: What safety precautions should I take when handling 2-Methyl-5-nitrophenyl nitrate?

A4: Nitrated organic compounds can be energetic and should be handled with care. Always consult the Safety Data Sheet (SDS) for the specific compound. General safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a good choice).[4][5]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4][5]

  • Static Discharge: Use non-sparking tools and prevent the buildup of electrostatic charge.[4]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat and incompatible materials.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2-Methyl-5-nitrophenyl nitrate.

Problem Possible Cause Troubleshooting Steps & Scientific Rationale
Low Recovery After Recrystallization 1. Excessive solvent was used: The compound remains dissolved in the mother liquor even after cooling. 2. Premature crystallization during hot filtration: The solution cools too quickly, causing the product to crystallize on the filter paper. 3. The compound is too soluble in the chosen solvent at low temperatures. 1. Reduce solvent volume: Re-heat the filtrate to evaporate some of the solvent to the point of saturation and allow it to cool again.[6] 2. Pre-heat the filtration apparatus: Use a pre-heated funnel and flask for hot filtration to maintain the solution's temperature and prevent premature crystal formation.[6] 3. Select a different solvent or solvent system: A good recrystallization solvent should have high solubility for the compound at high temperatures and low solubility at low temperatures.[6]
Oily Product Instead of Crystals 1. High level of impurities: Impurities can lower the melting point of the compound, causing it to "oil out".[1] 2. Cooling the solution too rapidly: Rapid cooling can prevent the formation of a stable crystal lattice.1. Pre-purify with column chromatography: If the crude product is very impure, a preliminary purification by column chromatography may be necessary to remove the bulk of the impurities before recrystallization.[7] 2. Slow down the cooling process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This allows for the ordered arrangement of molecules into a crystal lattice.[6]
Colored Impurities Persist in Crystals Colored byproducts are co-crystallizing with the product. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The porous structure of charcoal adsorbs colored impurities. Be aware that this may slightly reduce your yield as some product may also be adsorbed.[1]
Poor Separation in Column Chromatography 1. Inappropriate solvent system (eluent): The polarity of the eluent is not optimal for separating the components. 2. Column overloading: Too much sample has been loaded onto the column, leading to broad, overlapping bands. 3. Improperly packed column: Channels or cracks in the stationary phase lead to an uneven flow of the mobile phase.1. Optimize the eluent with Thin Layer Chromatography (TLC): Before running the column, test different solvent systems with TLC to find an eluent that gives good separation of the desired product from its impurities.[8] 2. Reduce the sample load: Use a smaller amount of crude product relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight. 3. Repack the column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks.[9]

Experimental Protocols

Protocol 1: Recrystallization of 2-Methyl-5-nitrophenyl Nitrate

This protocol provides a general guideline for recrystallization. The choice of solvent is critical and should be determined experimentally.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but show low solubility when cold.[10]

  • Dissolution: Place the crude 2-Methyl-5-nitrophenyl nitrate in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent with stirring until the solid is completely dissolved.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[6]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[6]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Column Chromatography of 2-Methyl-5-nitrophenyl Nitrate

This protocol is a general procedure for purification by column chromatography. The eluent system should be optimized using TLC first.[8]

  • Preparation of the Column:

    • Securely clamp a glass chromatography column in a vertical position.

    • Add a small plug of glass wool or cotton to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

    • Pour the slurry into the column and allow it to settle, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Add another thin layer of sand on top of the silica gel.[9]

  • Sample Loading:

    • Dissolve the crude 2-Methyl-5-nitrophenyl nitrate in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully add the sample solution to the top of the column.[9]

  • Elution:

    • Start eluting with a non-polar solvent system.

    • Gradually increase the polarity of the eluent to move the compounds down the column. The progress of the separation can be monitored by collecting fractions and analyzing them by TLC.[7]

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.[7]

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Methyl-5-nitrophenyl nitrate.[9]

Visualization of the Purification Workflow

The following diagram illustrates a decision-making workflow for selecting the appropriate purification technique for crude 2-Methyl-5-nitrophenyl nitrate.

Purification_Workflow start Crude 2-Methyl-5-nitrophenyl Nitrate purity_assessment Purity Assessment (TLC, HPLC, NMR) start->purity_assessment decision Impurity Profile? purity_assessment->decision complex_mixture Complex Mixture (Isomers, Multiple Byproducts) decision->complex_mixture Complex minor_impurities Minor Impurities decision->minor_impurities Minor recrystallization Recrystallization pure_product Pure Product (>98%) recrystallization->pure_product re_evaluate Re-evaluate Purity recrystallization->re_evaluate If purity is insufficient column_chromatography Column Chromatography column_chromatography->pure_product complex_mixture->column_chromatography minor_impurities->recrystallization re_evaluate->column_chromatography

Caption: Decision workflow for purification of 2-Methyl-5-nitrophenyl nitrate.

References

  • BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 2-Methyl-5-nitrophenol.
  • ECHEMI. (n.d.). (2-Methyl-5-nitrophenyl)guanidine nitrate SDS, 152460-08-7 Safety Data Sheets.
  • BenchChem. (2025). Technical Support Center: 2-Methyl-5-nitrophenol Synthesis & Purification.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - (2-Methyl-5-nitrophenyl)guanidine nitrate.
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
  • Chemsrc. (2025). (2-methyl-5-nitrophenyl) nitrate | CAS#:152460-07-6.
  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrophenol.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET 1-(2-Methyl-5-nitrophenyl)guanidine Nitrate.
  • BenchChem. (2025). Purification of crude 1-(3-Nitrophenyl)-2-nitropropene by recrystallization.
  • Fisher Scientific. (2025). SAFETY DATA SHEET 2-Methyl-5-nitrophenol.
  • UKEssays. (2017). Synthesis and Purification of Nitrophenols.
  • MDPI. (2025). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties.
  • Google Patents. (n.d.). CN105837452A - Production method of 2-methyl-5-nitrophenol.
  • Virtual Labs. (n.d.). Separation of Compounds Using Column Chromatography.
  • YouTube. (2021). Column Chromatography-Separation of ortho & para Nitrophenols.
  • University of Toronto. (n.d.). Recrystallization - Single Solvent.
  • Journal of Chemical Education. (1969). Basic organic laboratory techniques and problem solving: The nitration of 4-nitrophenol.
  • BenchChem. (2025). Technical Support Center: Purification of Crude 3-Methyl-4-nitrophenol.
  • Professor Dave Explains. (2020). Recrystallization.
  • Veeprho. (n.d.). 2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test).
  • SIELC Technologies. (2018). (2-Methyl-5-nitrophenyl)guanidine nitrate.
  • Google Patents. (n.d.). KR100256833B1 - Selective Nitriding Method of Phenolic Derivatives.

Sources

Technical Support Center: Purification of 2-Methyl-5-nitrophenyl nitrate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Methyl-5-nitrophenyl nitrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of impurities from this compound. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.

Introduction

2-Methyl-5-nitrophenyl nitrate is a crucial intermediate in various synthetic pathways. Its purity is paramount for the successful outcome of subsequent reactions and the integrity of final products. This guide will address common challenges encountered during its purification, focusing on practical solutions and the underlying scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities I should expect in my crude 2-Methyl-5-nitrophenyl nitrate sample?

A1: The impurity profile of your crude sample is largely dependent on the synthetic route employed. Common impurities can include:

  • Isomeric Byproducts: The nitration of 2-methylphenol (o-cresol) can lead to the formation of positional isomers such as 2-Methyl-3-nitrophenyl nitrate, 2-Methyl-4-nitrophenyl nitrate, and 2-Methyl-6-nitrophenyl nitrate.[1] The directing effects of the methyl and hydroxyl groups on the aromatic ring influence the distribution of these isomers.[1]

  • Unreacted Starting Materials: Residual 2-methylphenol or nitrating agents may be present.

  • Dinitrated and Oxidation Products: Over-nitration or oxidative side reactions can lead to the formation of dinitrated species or colored, tarry materials.[1] Careful control of reaction temperature is critical to minimize these byproducts.[1]

  • Hydrolysis Products: The nitrate ester is susceptible to hydrolysis, which can result in the formation of 2-Methyl-5-nitrophenol.

  • Inorganic Salts: Salts from the workup procedure, such as sodium sulfate or magnesium sulfate, may be carried over.

Q2: My purified product appears as a yellowish oil instead of a crystalline solid. What could be the cause and how do I fix it?

A2: The presence of impurities can significantly depress the melting point of 2-Methyl-5-nitrophenyl nitrate, causing it to appear as an oil or a low-melting solid.[2] Isomeric byproducts are often the primary culprits.[2]

Troubleshooting Steps:

  • Confirm Identity and Purity: Before attempting further purification, it is essential to confirm the presence of the desired product and estimate its purity. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended analytical techniques for this purpose.[2][3]

  • Select an Appropriate Purification Method:

    • Recrystallization: If the impurity load is relatively low, recrystallization can be an effective method.[4][5]

    • Column Chromatography: For complex mixtures with multiple isomers, column chromatography offers superior separation.[4][6][7]

Q3: I'm struggling with recrystallization. The compound either "oils out" or my recovery is very low. What am I doing wrong?

A3: Recrystallization is a powerful technique, but its success hinges on selecting the right solvent and proper execution.

Troubleshooting Recrystallization Issues:

Problem Potential Cause Solution
"Oiling Out" The compound is too soluble in the chosen solvent, or the solution is being cooled too rapidly. A high concentration of impurities can also lower the melting point of the mixture.[4]Try a less polar solvent or a solvent mixture. Ensure slow cooling to allow for proper crystal lattice formation. If impurities are high, consider a preliminary purification by column chromatography.[4]
Low Recovery Too much solvent was used, or the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent required to fully dissolve the crude product. After slow cooling to room temperature, place the flask in an ice bath to maximize crystal precipitation.[8] Wash the collected crystals with a minimal amount of ice-cold solvent.[8]
Colored Impurities in Crystals Colored byproducts are co-crystallizing with your product.Treat the hot solution with a small amount of activated charcoal before the hot filtration step.[8] Be aware that this may slightly reduce your overall yield.[2]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Test the solubility of your crude product in a variety of solvents (e.g., ethanol, methanol, isopropanol, toluene, and their mixtures with water) to find a system where the compound is soluble when hot but sparingly soluble when cold.[5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude material in a minimal amount of the hot recrystallization solvent.[8]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly boil the solution.[8]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.[8]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, cool it in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[8]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.[8]

Q4: How do I develop an effective column chromatography method for separating isomeric impurities?

A4: Column chromatography is highly effective for separating compounds with different polarities, such as the isomers of 2-Methyl-5-nitrophenyl nitrate.[6][7] The key is to select the appropriate stationary and mobile phases.

Workflow for Developing a Column Chromatography Method:

cluster_0 Method Development TLC 1. TLC Analysis (Hexane/Ethyl Acetate) Solvent 2. Optimize Solvent System TLC->Solvent Determine initial polarity Column 3. Column Preparation (Silica Gel Slurry) Solvent->Column Select mobile phase Load 4. Sample Loading (Minimal Solvent) Column->Load Elute 5. Elution & Fraction Collection Load->Elute Analyze 6. Analyze Fractions (TLC or HPLC) Elute->Analyze

Sources

Technical Support Center: Resolving Crystallization Issues with 2-Methyl-5-nitrophenyl nitrate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Methyl-5-nitrophenyl nitrate. This guide is designed for researchers, process chemists, and drug development professionals struggling with the crystallization of this highly sensitive, sterically hindered nitrate ester.

Diagnostic Overview: The Causality of Crystallization Failure

When working with 2-Methyl-5-nitrophenyl nitrate, the most common failure mode is the formation of a viscous yellow or brownish oil instead of a crystalline solid. This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), colloquially referred to as "oiling out"[1].

Understanding the chemical causality behind this failure is the first step to resolving it:

  • Thermodynamic Competition (LLPS): Oiling out occurs when a solute separates into a secondary, solute-rich liquid phase rather than integrating into a rigid crystal lattice[1]. Because 2-Methyl-5-nitrophenyl nitrate lacks strong hydrogen-bond donors and possesses a bulky ortho-methyl group, its lattice energy is relatively low. When supersaturation is generated too quickly, the system bypasses the metastable nucleation zone and enters the spinodal decomposition region, resulting in an emulsion[2].

  • Thermal Instability of Nitrate Esters: The O–NO₂ bond in nitrate esters is inherently weak, with a bond dissociation energy of approximately 155 kJ/mol[3]. Prolonged heating during dissolution attempts can cause micro-decomposition, releasing NOₓ species[3]. These degradation products act as impurities that further depress the melting point of the bulk material, locking it in an amorphous liquid state.

  • High Sensitivity: Like many nitrate esters, this compound is sensitive to mechanical stimuli and elevated temperatures[4]. Standard aggressive crystallization techniques (like rapid crash cooling) can induce localized heating or decomposition, making controlled, gentle methods mandatory[4].

Experimental Protocols: Self-Validating Systems

To guarantee scientific integrity, the following protocols are designed as self-validating systems. By strictly controlling the cooling ramp and utilizing seeding, you force the system to favor heterogeneous nucleation over phase separation.

Protocol A: Anti-Solvent Crystallization with Controlled Seeding

Purpose: To bypass the LLPS boundary by maintaining low supersaturation and forcing lattice formation.

  • Dissolution: Dissolve crude 2-Methyl-5-nitrophenyl nitrate in a minimal amount of Ethyl Acetate (good solvent) at 40 °C. Caution: Do not exceed 50 °C to prevent thermal degradation of the energetic nitrate ester group[3].

  • Filtration: Polish-filter the solution through a 0.22 µm PTFE syringe filter to remove insoluble particulates that could trigger uncontrolled secondary nucleation.

  • Anti-Solvent Addition (Phase 1): Transfer the solution to a jacketed reactor. Slowly add Heptane (anti-solvent) dropwise at a highly controlled rate of 0.05 mL/min until the solution becomes faintly turbid, indicating the edge of the metastable zone.

  • Temperature Equilibration: Hold the temperature steady at 40 °C for 15 minutes to allow the turbidity to stabilize.

  • Seeding: Introduce 1–2% (w/w) of pure 2-Methyl-5-nitrophenyl nitrate seed crystals. The seeds provide a low-energy template for lattice formation, preventing the system from crossing into the LLPS boundary[1].

  • Cooling & Anti-Solvent Addition (Phase 2): Implement a linear cooling ramp of 0.1 °C/min down to 5 °C while simultaneously adding the remaining Heptane.

  • Isolation: Filter the resulting suspension, wash with ice-cold Heptane, and dry under vacuum at ambient temperature.

Protocol B: Temperature Cycling (Rescue Protocol for Oiled-Out Batches)

Purpose: To convert a metastable oil emulsion back into a crystalline suspension.

  • Identification: If a second liquid phase (oil droplets) forms at the bottom of the reactor, halt anti-solvent addition immediately[1].

  • Heating (Dissolution): Increase the reactor temperature by 5–10 °C until the oil droplets completely redissolve into a homogenous solution.

  • Controlled Quench: Lower the temperature at an extremely slow rate (0.05 °C/min) while applying high-shear agitation (e.g., 400 RPM with a pitched-blade turbine). The high shear increases the mass transfer rate, encouraging the oil droplets to solidify[1].

  • Isothermal Hold: Once the first solid particles appear, hold the temperature constant for 2 hours to allow the oil-to-crystal transformation to complete before further cooling.

Quantitative Data: Solvent System Screening

Selecting the correct solvent system is critical to manipulating the solubility curve and avoiding the miscibility gap.

Table 1: Solvent/Anti-Solvent Pairings for 2-Methyl-5-nitrophenyl nitrate

Good SolventAnti-SolventVolume Ratio (v/v)LLPS RiskYield (%)Purity (HPLC)
Ethyl AcetateHeptane1 : 4Low82%>99.5%
TolueneHexane1 : 5Moderate78%98.2%
AcetoneWater1 : 3High65%96.0%
DichloromethaneMethanol1 : 2Very HighN/A (Oils)N/A

Note: Acetone/Water systems frequently induce oiling out due to the rapid polarity shift upon water addition, which forces the hydrophobic nitrate ester into a solute-rich liquid phase.

Thermodynamic Workflow of Crystallization

G Start Saturated Solution (2-Methyl-5-nitrophenyl nitrate) Cooling Cooling & Antisolvent Profile Start->Cooling Fast Rapid Quench / High Supersaturation Cooling->Fast Uncontrolled Slow Controlled Ramp (0.1 °C/min) Cooling->Slow Controlled LLPS Liquid-Liquid Phase Separation (Oiling Out) Fast->LLPS Amorphous Amorphous Gel / Impure Oil LLPS->Amorphous Droplet Coalescence Seeding Introduce Seed Crystals (Heterogeneous Nucleation) LLPS->Seeding Temperature Cycling (Rescue Protocol) Slow->Seeding Metastable Zone Crystals High-Purity Crystalline Solid Seeding->Crystals Crystal Growth

Thermodynamic pathways of 2-Methyl-5-nitrophenyl nitrate crystallization and LLPS resolution.

Frequently Asked Questions (FAQs)

Q: Why does my product turn into a dark red/brown oil when I try to boil off the solvent? A: Nitrate esters are thermally labile. Heating 2-Methyl-5-nitrophenyl nitrate above 60 °C causes the weak O–NO₂ bonds to cleave, releasing nitrogen oxides (NOₓ)[3]. These degradation products are highly colored and act as impurities that depress the melting point, permanently trapping your product as an oil. Always use a rotary evaporator with a water bath set below 40 °C.

Q: I don't have seed crystals for Protocol A. How can I generate them? A: You can generate primary seeds by taking a small aliquot (1–2 mL) of your saturated solution in a glass vial and applying extreme conditions: cool it in a dry ice/acetone bath and vigorously scratch the inside of the glass with a glass rod. Once a few crystals form, filter them immediately and use them to seed your main batch.

Q: Is it safe to use sonication to induce crystallization for this compound? A: It is highly discouraged. While sonocrystallization is effective for many pharmaceuticals, 2-Methyl-5-nitrophenyl nitrate contains an energetic nitrate ester group[4]. Ultrasonic cavitation generates localized microscopic hot spots (up to 5000 K) that can trigger the decomposition of energetic functional groups, leading to safety hazards and product degradation.

Q: My compound oiled out, and temperature cycling isn't working. What is the next step? A: If temperature cycling fails, your oil likely contains a high concentration of synthetic impurities (such as unreacted 2-methyl-5-nitrophenol or over-nitrated byproducts) that are permanently preventing lattice formation. You must perform a silica gel column chromatography cleanup (using Hexane/Ethyl Acetate) to remove these impurities before attempting crystallization again.

References

  • [1] Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo AutoChem Applications. URL:[Link]

  • [2] ACS Publications. "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application." Crystal Growth & Design. URL:[Link]

  • [4] PMC - National Institutes of Health. "A Short Review of Nitric Esters and Their Role in Energetic Materials." Molecules. URL:[Link]

  • [3] ResearchGate. "A schematic presentation of the decomposition process of nitrate ester-based energetic materials." Journal of Energetic Materials. URL:[Link]

Sources

Preventing thermal decomposition of 2-Methyl-5-nitrophenyl nitrate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This specialized guide provides researchers, scientists, and drug development professionals with actionable, scientifically grounded protocols for managing the stability and preventing the thermal decomposition of 2-Methyl-5-nitrophenyl nitrate (C7H6N2O5)[1].

Mechanistic Overview: The Causality of Instability

Before troubleshooting, it is critical to understand why 2-Methyl-5-nitrophenyl nitrate degrades. Like all nitrate esters, the weakest structural link in the molecule is the O-NO₂ bond. The primary, rate-determining step in thermal decomposition is the homolytic cleavage of this bond, which yields an alkoxy radical and nitrogen dioxide (NO₂) gas[2].

If the NO₂ gas is not immediately scavenged, it reacts with ambient moisture or hydrogen donors to form nitric acid (HNO₃). Nitric acid acts as a potent autocatalyst, drastically lowering the activation energy for further decomposition and triggering a highly exothermic runaway reaction[3]. Preventing this requires a two-pronged approach: rigorous acid removal during synthesis and the active incorporation of chemical stabilizers (like Diphenylamine or Akardite II) to scavenge NO₂ before autocatalysis can begin[4].

Diagnostic Troubleshooting Guide

Q: My stored batch of 2-Methyl-5-nitrophenyl nitrate is evolving a reddish-brown gas. What is happening, and how do I fix it?

  • Root Cause: The reddish-brown gas is NO₂, indicating that homolytic cleavage of the O-NO₂ bond has begun[2]. This is a critical warning sign of impending autocatalysis.

  • Resolution: Immediately transfer the container to a well-ventilated fume hood. Do not seal the container, as pressure buildup can lead to an explosion. Quench the material by dissolving it in a vast excess of a stabilizing, non-reactive solvent (e.g., dichloromethane) and wash with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any formed HNO₃.

Q: Differential Scanning Calorimetry (DSC) shows an exothermic onset temperature significantly lower than expected. Why?

  • Root Cause: Trace acidic impurities (often leftover from the nitration synthesis step) are acting as autocatalysts, prematurely initiating the decomposition cascade[3].

  • Resolution: Re-purify the batch. Ensure the final synthetic workup includes exhaustive washing with mild aqueous base until the aqueous phase maintains a stable pH of 7.0–7.5. Dry thoroughly, as moisture facilitates HNO₃ formation.

Q: How do I choose between Diphenylamine (DPA) and Akardite II for long-term stabilization?

  • Root Cause/Context: Both are aromatic amine/urea derivatives that stabilize nitrate esters by abstracting hydrogen and scavenging NO₂[4][5].

  • Resolution: Use DPA (1-2 wt%) for general laboratory storage, as it is highly efficient at trapping NO₂ to form stable N-nitrosodiphenylamine[5]. However, note that N-nitrosodiphenylamine is a suspected carcinogen. If toxicity is a primary concern in your drug development pipeline, Akardite II is a preferred alternative, though it may require slightly higher loading concentrations.

Experimental Protocols: Stabilization and Validation

To ensure a self-validating system, follow this step-by-step methodology for stabilizing and testing 2-Methyl-5-nitrophenyl nitrate.

Protocol A: Active Stabilization with Diphenylamine (DPA)

Causality: Incorporating a stabilizer ensures that any spontaneously generated NO₂ is immediately neutralized, preventing the autocatalytic formation of HNO₃.

  • Preparation: Dissolve the purified 2-Methyl-5-nitrophenyl nitrate in a compatible anhydrous organic solvent (e.g., diethyl ether or ethyl acetate) at room temperature.

  • Stabilizer Addition: Add 1.5% (by weight relative to the nitrate ester) of high-purity Diphenylamine (DPA) to the solution.

  • Homogenization: Stir the mixture gently for 30 minutes under an inert atmosphere (Nitrogen or Argon) to ensure complete and uniform distribution of the stabilizer.

  • Solvent Removal: Evaporate the solvent under reduced pressure (rotary evaporation) at a water bath temperature not exceeding 30°C to prevent thermal stress.

  • Validation: Analyze a 5 mg aliquot of the dried powder via HPLC to confirm the homogeneous 1.5 wt% distribution of DPA.

Protocol B: Vacuum Stability Testing (VST)

Causality: VST measures the exact volume of gas (NO₂, CO₂, N₂) evolved under controlled heating, directly validating the efficacy of the added stabilizer.

  • Sample Loading: Place 2.0 g of the DPA-stabilized 2-Methyl-5-nitrophenyl nitrate into a specialized VST glass heating tube.

  • Evacuation: Connect the tube to a vacuum manifold and evacuate to a pressure of < 5 mbar. Seal the system.

  • Thermal Stressing: Immerse the tube in a thermostatic heating block set to 90°C for exactly 40 hours.

  • Measurement: Measure the volume of evolved gas using a mercury or electronic manometer.

  • Acceptance Criteria: A stable, safe batch must evolve less than 2.0 mL of gas per gram of material. If gas evolution exceeds this threshold, the batch must be re-stabilized or destroyed.

Quantitative Data: Kinetic and Stabilizer Parameters

The following table summarizes the critical kinetic parameters of nitrate ester decomposition and the comparative efficacy of standard stabilizers[3][4].

Parameter / CompoundValue / CharacteristicMechanistic Role
Activation Energy (Ea) ~133.2 - 170.0 kJ/molEnergy barrier for initial O-NO₂ homolytic cleavage.
Pre-exponential Factor (A) ~3.19 × 10⁷ s⁻¹Frequency of molecular collisions leading to decomposition.
Critical Temp (Open System) ~355.7 K (82.5°C)Temperature at which thermal runaway becomes inevitable without stabilizers.
Diphenylamine (DPA) 1.0 - 2.0 wt% loadingPrimary NO₂ scavenger; forms N-nitrosodiphenylamine.
Akardite II (AKII) 1.5 - 2.5 wt% loadingUrea-based NO₂ scavenger; lower toxicity profile than DPA.

Mechanistic Pathway Visualization

The following diagram illustrates the logical relationship between thermal stress, autocatalysis, and chemical stabilization.

G A 2-Methyl-5-nitrophenyl nitrate (Intact Ester) B Homolytic Cleavage (O-NO2 Bond Break) A->B Heat / Aging C Alkoxy Radical + NO2 Gas B->C Ea ~133-170 kJ/mol D Moisture / H-Donors C->D H NO2 Scavenging & Radical Quenching C->H Interception E Nitric Acid (HNO3) Autocatalyst D->E E->B Autocatalytic Feedback F Thermal Runaway E->F Exothermic Cascade G Diphenylamine (DPA) Stabilizer G->H I Stable Derivatives (e.g., N-Nitrosodiphenylamine) H->I Safe Neutralization

Mechanism of nitrate ester thermal decomposition and DPA-mediated stabilization.

Frequently Asked Questions (FAQs)

Q: Can I store 2-Methyl-5-nitrophenyl nitrate in a standard laboratory refrigerator? A: Yes, but with strict caveats. It should be stored at 2°C to 8°C to drastically reduce the kinetic rate of O-NO₂ cleavage. However, the container must be perfectly sealed against moisture. Condensation upon removal from the fridge can introduce water, which facilitates the formation of autocatalytic HNO₃[3]. Always allow the sealed container to reach room temperature before opening.

Q: Is 2-Methyl-5-nitrophenyl nitrate sensitive to mechanical shock? A: Yes. As a nitrate ester, it possesses inherent energetic properties. While less sensitive than primary explosives, friction or mechanical shock can provide the localized activation energy (Ea) required to initiate homolytic cleavage[2]. Always use non-sparking tools and avoid grinding the crystalline solid.

Q: How do I safely dispose of a severely degraded batch? A: Do not attempt to neutralize a batch that is actively evolving heavy brown NO₂ fumes or is hot to the touch. Evacuate the area immediately. For slightly degraded material (e.g., failing a VST test but not actively fuming), dissolve the compound in a large volume of acetone and destroy it via controlled alkaline hydrolysis (using 10% NaOH) under strict temperature control (< 20°C), followed by disposal through a licensed hazardous waste facility.

References

  • PubChemLite - 2-methyl-5-nitrophenyl nitrate (C7H6N2O5) . Université du Luxembourg. Available at: [Link]

  • Thermal Decomposition of Nitrate Esters . Department of Chemistry, New Mexico Institute of Mining and Technology. Available at: [Link]

  • Studies on the Thermal Decomposition Kinetic of an Nitrate Ester . Applied Mechanics and Materials. Available at:[Link]

  • Nitrocellulose based propellant composition stabilized with a substituted phenol stabilizer. European Patent Office (EP3052457B1).
  • Stabilizers for nitrate ester-based energetic materials and their mechanism of action: A state-of-the-art review . Journal of Materials Science. Available at: [Link]

Sources

Validation & Comparative

1H NMR spectral analysis of 2-Methyl-5-nitrophenyl nitrate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Methodology Comparison Guide: High-Field vs. Benchtop ¹H NMR Spectroscopy for the Characterization of 2-Methyl-5-nitrophenyl nitrate

Executive Summary

For drug development professionals and analytical chemists, selecting the appropriate Nuclear Magnetic Resonance (NMR) platform is a critical decision that balances resolution, throughput, and operational logistics. This guide objectively compares the analytical performance of High-Field Superconducting NMR (600 MHz) against Benchtop Permanent Magnet NMR (80 MHz) for the structural elucidation and reaction monitoring of 2-Methyl-5-nitrophenyl nitrate (C₇H₆N₂O₅). By deconstructing the causality behind spectral dispersion and sensitivity scaling, this guide provides a self-validating framework for deploying the right instrumentation at the right stage of chemical synthesis.

Molecular Context & The Analytical Challenge

2-Methyl-5-nitrophenyl nitrate is a sterically hindered, electron-deficient aromatic compound. Its structure consists of a central benzene ring substituted with a nitrate ester (-ONO₂) at C1, a methyl group (-CH₃) at C2, and a nitro group (-NO₂) at C5.

From an NMR perspective, this substitution pattern yields four distinct proton environments:

  • Methyl Protons (-CH₃): A highly isolated singlet at ~2.4 ppm.

  • H3 (Aromatic): A doublet (J ≈ 8 Hz) at ~7.5 ppm, split by the ortho H4 proton.

  • H4 (Aromatic): A doublet of doublets (J ≈ 8 Hz, 2 Hz) at ~8.0 ppm, split by H3 (ortho) and H6 (meta).

  • H6 (Aromatic): A doublet (J ≈ 2 Hz) at ~8.2 ppm, split by H4 (meta).

The Challenge: The aromatic protons (H3, H4, H6) are tightly clustered within a narrow 0.7 ppm window. Resolving the fine meta-coupling (2 Hz) from the dominant ortho-coupling (8 Hz) requires sufficient spectral dispersion to prevent second-order roofing effects and signal overlap, dictating the choice of NMR hardware[1].

Platform Comparison: High-Field vs. Benchtop NMR

Spectral Dispersion and Resolution

The most critical difference between the two platforms is the Larmor frequency, which dictates spectral dispersion.

  • High-Field (600 MHz): At 600 MHz, 1 ppm equals 600 Hz. The 0.7 ppm aromatic window spans 420 Hz. Because the frequency difference between signals (

    
    ) is vastly greater than the coupling constants (J), the system behaves as a pure first-order (AMX) spin system. The meta and ortho couplings are baseline-resolved, allowing for unequivocal structural confirmation.
    
  • Benchtop (80 MHz): At 80 MHz, 1 ppm equals only 80 Hz[2]. The same 0.7 ppm aromatic window is compressed into just 56 Hz. Consequently, the 8 Hz and 2 Hz splittings merge into a heavily overlapped multiplet[3]. While benchtop systems boast impressive linewidths (<0.4 Hz)[2], the fundamental physics of low-field dispersion makes extracting precise J-couplings in complex aromatic regions highly challenging[1].

Sensitivity and Throughput

NMR sensitivity scales with the magnetic field strength raised to the power of 1.5 (


)[4].
  • High-Field: Equipped with cryogenically cooled probes that reduce thermal noise, 600 MHz systems can detect trace impurities (<0.1%) in milligram-scale samples within minutes.

  • Benchtop: To compensate for the lower Boltzmann population difference at 1.88 Tesla, benchtop systems require either significantly higher sample concentrations (e.g., >25 mg/mL) or exponentially longer acquisition times (increasing the number of scans)[5].

Operational Logistics

While high-field systems are strictly relegated to centralized core facilities due to their massive footprint and reliance on liquid helium/nitrogen cryogens, modern 80 MHz benchtop systems utilize cryogen-free Halbach permanent magnet arrays[6]. This allows benchtop units to be deployed directly inside fume hoods for real-time, in-line reaction monitoring[7].

Quantitative Performance Comparison

Specification / MetricHigh-Field Superconducting NMRBenchtop Permanent Magnet NMRImpact on 2-Methyl-5-nitrophenyl nitrate Analysis
Magnetic Field Strength 14.1 Tesla (600 MHz)1.88 Tesla (80 MHz)Dictates the Larmor frequency; 600 MHz provides the necessary dispersion for clustered aromatic protons.
Spectral Dispersion 600 Hz / ppm80 Hz / ppmAt 80 MHz, the aromatic region spans only 56 Hz, causing severe overlap of the ortho and meta couplings.
Sensitivity Scaling Very High (

)
ModerateHigh-field detects low-concentration impurities; Benchtop requires ~25-50 mg/mL for clear signal integration.
Cryogen Requirements Liquid Helium & NitrogenCryogen-FreeBenchtop systems can be deployed directly in the lab for continuous synthesis monitoring.
Primary Workflow Utility Final Structural ElucidationIn-line Reaction MonitoringBenchtop tracks the isolated methyl singlet (~2.4 ppm); High-field confirms the final aromatic substitution pattern.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols detail the exact parameters required to analyze 2-Methyl-5-nitrophenyl nitrate on both platforms.

Protocol A: High-Resolution Structural Elucidation (600 MHz)

Objective: Achieve baseline resolution of the H3, H4, and H6 aromatic protons.

  • Sample Preparation: Dissolve 5.0 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm borosilicate NMR tube.

  • Tuning and Shimming: Insert the sample into the 600 MHz spectrometer. Auto-tune the cryoprobe to the ¹H resonance frequency (600.13 MHz). Perform 3D gradient shimming on the deuterium lock signal of the solvent to achieve a linewidth of <0.5 Hz.

  • Data Acquisition: Execute a standard 1D ¹H pulse sequence (zg30). Parameters: Relaxation delay (D1) = 2.0 s, Acquisition time (AQ) = 3.0 s, Number of scans (NS) = 16, Spectral width (SW) = 12 ppm.

  • Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz. Zero-fill to 64k data points, Fourier transform, and phase correct. The meta-coupling (J ≈ 2 Hz) of H6 will be cleanly resolved from H4.

Protocol B: In-Line Reaction Monitoring (80 MHz Benchtop)

Objective: Track the conversion of starting material to product via the isolated methyl singlet.

  • Sample Preparation: Extract a 0.5 mL aliquot from the reaction vessel. Dilute with 0.5 mL of CDCl₃ to achieve a concentration of ~25-50 mg/mL, compensating for the lower intrinsic sensitivity of the permanent magnet[5].

  • Instrument Calibration: Insert the 5 mm tube into the 80 MHz benchtop NMR. Apply the automated 1D/3D shimming routine specific to the permanent magnet array to optimize field homogeneity[7].

  • Data Acquisition: Utilize a 1D ¹H sequence optimized for rapid throughput. Parameters: D1 = 1.0 s, AQ = 4.0 s, NS = 64. Note: Scans are increased to boost S/N due to the lower field strength.

  • Processing: Apply a slightly higher line broadening (LB = 0.5 Hz) to smooth the noise floor. Integrate the isolated methyl singlet at ~2.4 ppm to quantify reaction progress, acknowledging that the aromatic region (7.5 - 8.2 ppm) will serve only as a qualitative multiplet marker due to the 80 Hz/ppm dispersion limit[3].

Workflow Visualization

G A 2-Methyl-5-nitrophenyl nitrate Synthesis B Platform Selection A->B C Benchtop NMR (80 MHz) Reaction Monitoring B->C In-line/High Throughput D High-Field NMR (600 MHz) Structural Elucidation B->D High Resolution E Track Methyl Peak (~2.4 ppm) C->E F Resolve Aromatic Region (7.5 - 8.2 ppm) D->F

Figure 1: Decision matrix for NMR platform selection during 2-Methyl-5-nitrophenyl nitrate synthesis.

References

1. Benchchem. "Spectroscopic Profile of 2-Methyl-5-nitrophenol: A Technical Guide." Available at: 2.[2] Magritek. "The worlds leading high performance 80 MHz Benchtop NMR." Available at: 3.[4] ETH Zurich Research Collection. "Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers." Available at: 4.[1] Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3." Available at: 5.[6] Oxford Instruments. "Why Benchtop NMR is Ideal for Fat Analysis." Available at: 6.[7] PMC (NIH). "Benchtop NMR-Based Metabolomics: First Steps for Biomedical Application." Available at: 7.[5] KIT. "Chemically sensitive detection in HPLC." Available at: 8.[3] Brieflands. "Simultaneous Determination of Multicomponent Dosage Forms Using Benchtop NMR Spectroscopy." Available at:

Sources

Advanced FTIR Identification Guide: 2-Methyl-5-nitrophenyl Nitrate vs. Alternative Analytical Methods

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing structurally complex nitro compounds. 2-Methyl-5-nitrophenyl nitrate is a highly specific intermediate utilized in the synthesis of pharmaceuticals (such as imatinib), agrochemicals, and energetic materials. Its molecular architecture is uniquely challenging because it contains both a nitrate ester (-ONO₂) and a nitroaromatic (-NO₂) functional group on the same benzene ring.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR), Transmission FTIR (KBr Pellet), and Raman Spectroscopy for the identification of this compound. It also provides field-proven, self-validating experimental protocols to ensure absolute scientific integrity in your laboratory workflows.

Mechanistic Causality: Vibrational Spectroscopy of Nitro Groups

To accurately identify 2-Methyl-5-nitrophenyl nitrate, we must understand the causality behind its vibrational modes. The distinction between the two nitro-containing groups lies in their electronic environments:

  • The Nitrate Ester Group (-ONO₂): The attachment of the nitro group to an oxygen atom draws electron density away via the inductive effect. This increases the force constant of the N=O bond, shifting the asymmetric stretching frequency to a higher wavenumber—typically around 1640 cm⁻¹ . The symmetric stretch appears sharply at 1280 cm⁻¹ , and the diagnostic O-N single bond stretch is visible at 840 cm⁻¹ .

  • The Nitroaromatic Group (-NO₂): Attached directly to the aromatic ring, this group benefits from resonance delocalization, which slightly lowers the N=O bond order. Consequently, its asymmetric stretch appears lower, typically around 1530 cm⁻¹ , with the symmetric stretch at 1350 cm⁻¹ .

  • Aromatic and Methyl Signatures: The methyl group (-CH₃) contributes C-H stretching vibrations just below 3000 cm⁻¹ (~2980–2850 cm⁻¹), while the aromatic ring C=C stretches manifest as sharp peaks near 1600 cm⁻¹ and 1500 cm⁻¹.

Comparative Analysis of Analytical Modalities

When selecting the optimal analytical modality, researchers must weigh speed against spectral resolution. Quantitative infrared spectrophotometry has proven that Beer's law is valid for the asymmetric stretching bands of nitrate esters, making FTIR a robust quantitative tool . Furthermore, establishing high-resolution reference spectra is a standard mandated by chemical regulatory bodies .

Table 1: Performance Comparison for 2-Methyl-5-nitrophenyl Nitrate Identification
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)Raman Spectroscopy
Sample Preparation None (Direct application)1–2 mg sample ground with 100 mg KBrNone (Can scan through glass vials)
Spectral Resolution 4 cm⁻¹ (Standard)2 cm⁻¹ (High Definition)2–4 cm⁻¹
Sensitivity to -ONO₂ High (Strong dipole moment change)Very High (Sharpest peak resolution)Moderate (Weaker polarizability)
Sensitivity to Aromatic C=C ModerateModerateHigh (Strong polarizability change)
Analysis Time < 1 minute10–15 minutes2–5 minutes
Primary Use Case Rapid QA/QC screeningTrace analysis & quantitative studiesComplementary structural confirmation

Insight: While Raman spectroscopy excels at identifying the symmetrical aromatic ring vibrations due to high polarizability, FTIR is the definitively superior choice for 2-Methyl-5-nitrophenyl nitrate because the strong dipole moment changes in the -ONO₂ and -NO₂ groups produce massive, unmistakable IR absorption bands.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every analytical protocol must be a self-validating system. Do not simply run a sample; prove the instrument is capable of reading it accurately before the sample is ever introduced.

Protocol 1: ATR-FTIR Rapid Screening

Best for: High-throughput pharmaceutical intermediate verification.

  • System Initialization & Calibration: Power on the FTIR spectrometer. Run a polystyrene validation film to confirm the 1601 cm⁻¹ peak is within ±1 cm⁻¹.

    • Causality: This mathematically verifies the laser and interferometer alignment prior to testing.

  • Background Acquisition: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Ensure baseline noise is <0.01% T.

    • Causality: Subtracts ambient atmospheric CO₂ and water vapor from the final spectrum.

  • Sample Application: Place ~2 mg of 2-Methyl-5-nitrophenyl nitrate powder directly onto the diamond crystal. Apply the pressure anvil until the pressure sensor indicates optimal contact.

    • Causality: Intimate contact is required because the IR evanescent wave penetrates only 0.5–2 µm into the sample. Air gaps will cause signal attenuation.

  • Spectral Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: Apply ATR correction algorithms to account for penetration depth variations (longer wavelengths penetrate deeper, artificially inflating low-wavenumber peaks).

Protocol 2: Transmission FTIR (KBr Pellet)

Best for: High-resolution structural elucidation and quantitative regulatory submissions.

  • Sample Preparation: Weigh exactly 1 mg of 2-Methyl-5-nitrophenyl nitrate and 100 mg of FTIR-grade, desiccated KBr.

  • Homogenization: Grind the mixture in an agate mortar for exactly 2 minutes.

    • Causality: Reduces the sample particle size below the wavelength of IR light (<2 µm) to prevent the Christiansen effect (severe scattering and baseline distortion).

  • Pellet Pressing: Transfer the powder to a 13 mm die. Apply 10 tons of pressure under a vacuum for 3 minutes.

    • Causality: The vacuum removes trapped air and moisture, creating a transparent, glass-like pellet that minimizes IR signal loss.

  • Spectral Acquisition: Place the pellet in the transmission holder. Collect 64 scans at 2 cm⁻¹ resolution against a blank KBr pellet background.

Analytical Workflow Visualization

FTIR_Workflow cluster_methods Analytical Modality Selection cluster_peaks Functional Group Identification Start Sample: 2-Methyl-5-nitrophenyl nitrate ATR ATR-FTIR (Diamond) Start->ATR KBr Transmission (KBr) Start->KBr Raman Raman Spectroscopy Start->Raman Scan Spectral Acquisition (4000 - 400 cm⁻¹) ATR->Scan Contact KBr->Scan Transmission Raman->Scan Scatter NitrateEster Nitrate Ester (-ONO₂) 1640, 1280, 840 cm⁻¹ Scan->NitrateEster NitroArom Nitroaromatic (-NO₂) 1530, 1350 cm⁻¹ Scan->NitroArom Validate Spectral Validation & Library Match NitrateEster->Validate NitroArom->Validate

Workflow for identifying 2-Methyl-5-nitrophenyl nitrate via vibrational spectroscopy.

References

  • Kumler, W. D. "The Infrared Spectrum and Structure of Glycolate Nitrate Esters." Journal of the American Chemical Society, 1953.[Link]

  • Kunin, A. J., Noirot, M. D., Gladfelter, W. L. "In situ FTIR spectroscopy at elevated carbon monoxide pressure. Evidence for single electron transfer in the catalytic carbonylation of nitroaromatics." Journal of the American Chemical Society, 1989.[Link]

  • Carignan, Y. P., Hickman, C. L. "Quantitative Infrared Spectrophotometry of Organic Nitrate Esters." Defense Technical Information Center (DTIC), 1972.[Link]

  • U.S. Environmental Protection Agency (EPA). "Fourier Transform Infrared (FTIR) Reference Spectra." EPA Emission Measurement Center, 2016.[Link]

Mass Spectrometry Fragmentation Pattern of 2-Methyl-5-nitrophenyl nitrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals working with energetic materials, agrochemical intermediates, or novel pharmaceutical scaffolds, the structural elucidation of aromatic nitrates presents a unique analytical challenge. 2-Methyl-5-nitrophenyl nitrate (C₇H₆N₂O₅, Monoisotopic Mass: 198.027 Da) contains two highly labile functional groups: a nitrate ester (-ONO₂) and a nitro group (-NO₂).

This guide objectively compares the performance of Electron Ionization (EI-MS) versus Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for the analysis of this compound. By detailing the mechanistic causality behind its fragmentation—specifically the diagnostic "ortho effect"—this guide provides a self-validating framework for differentiating 2-Methyl-5-nitrophenyl nitrate from its structural isomers.

Analytical Methodologies: EI-MS vs. ESI-MS/MS

The choice of ionization platform fundamentally dictates the fragmentation data you will acquire. Aromatic nitrates are notoriously fragile, requiring careful optimization to prevent premature in-source degradation.

Electron Ionization (EI-MS)

Under standard 70 eV EI conditions, the low O–NO₂ bond dissociation energy drives ultrafast fragmentation[1]. The molecular ion (M⁺•, m/z 198) is typically absent or present at <1% relative abundance. The spectrum is overwhelmingly dominated by the [M - NO₂]⁺ fragment at m/z 152. While useful for library matching, EI-MS lacks the precursor-to-product traceability required for complex mixture analysis.

Electrospray Ionization (ESI-MS/MS)

Soft ionization via ESI in negative ion mode is the superior alternative. The highly electron-withdrawing nature of the nitro and nitrate ester groups facilitates efficient deprotonation, yielding a robust[M-H]⁻ precursor ion at m/z 197. Furthermore, at low orifice voltages, these compounds readily form stable adducts (e.g., [M+CH₃COO]⁻ at m/z 257) which can be isolated for targeted Collision-Induced Dissociation (CID)[2].

Table 1: Comparative Performance of Ionization Platforms
ParameterGC-EI-MSLC-ESI-MS/MS (Negative Mode)
Ionization Energy Hard (70 eV)Soft (Capillary Voltage ~2.5 kV)
Molecular Ion Absent or negligibleStrong [M-H]⁻ (m/z 197)
Primary Fragments m/z 152 [M-NO₂]⁺m/z 151, m/z 134, m/z 121
Sensitivity Moderate (ng/mL)High (pg/mL)
Primary Utility Broad screeningTargeted MRM quantification & Isomer differentiation

Mechanistic Fragmentation Pathways (The "Why")

When the [M-H]⁻ precursor (m/z 197) is subjected to CID in a triple quadrupole system, it undergoes a predictable series of neutral losses. Understanding the causality behind these cleavages is critical for assay validation.

  • Pathway A: Nitrate Ester Cleavage (m/z 151): The weakest bond in the molecule is the O–NO₂ linkage. Homolytic or heterolytic cleavage results in the neutral loss of a nitrogen dioxide radical/molecule (46 Da), yielding a stable phenoxide-like intermediate at m/z 151. This is the primary thermodynamic sink for nitrate esters[1].

  • Pathway B: The Ortho Effect (m/z 134): The spatial proximity of the C2-methyl group to the C1-nitrate ester facilitates a unique intramolecular hydrogen transfer. Through a six-membered transition state, a hydrogen atom from the methyl group migrates to the nitrate group, resulting in the neutral loss of nitric acid (HNO₃, 63 Da)[3]. This generates a highly conjugated quinone methide radical anion at m/z 134. This pathway is structurally diagnostic.

  • Pathway C: Nitroaromatic Degradation (m/z 121): The C5-nitro group undergoes classic nitroaromatic fragmentation. Following the initial loss of the nitrate ester, the remaining nitro group expels nitric oxide (NO, 30 Da) to yield m/z 121, often followed by the loss of carbon monoxide (CO, 28 Da)[3].

Pathway M [M-H]⁻ m/z 197 F1 [M-H - NO₂]⁻ m/z 151 Nitrate Cleavage M->F1 -NO₂ (46 Da) F2 [M-H - HNO₃]⁻ m/z 134 Ortho Effect M->F2 -HNO₃ (63 Da) F3 [M-H - NO₂ - NO]⁻ m/z 121 Nitro Cleavage F1->F3 -NO (30 Da)

ESI-MS/MS negative ion fragmentation pathway of 2-Methyl-5-nitrophenyl nitrate.

Comparative Isomer Analysis: Differentiating Structural Analogs

To ensure assay specificity, your method must be a self-validating system capable of distinguishing 2-Methyl-5-nitrophenyl nitrate from isomers like 2-Methyl-4-nitrophenyl nitrate .

While both isomers will exhibit the m/z 197 → 151 transition (loss of NO₂ from the nitrate ester), the relative abundance of the m/z 134 fragment will differ. Although both possess the ortho-methyl/nitrate arrangement, the para- vs. meta- positioning of the strongly electron-withdrawing nitro group alters the electron density of the aromatic ring, shifting the activation energy required for the ortho-effect hydrogen transfer. Monitoring the ratio of the m/z 151 to m/z 134 product ions provides a definitive, self-validating fingerprint for the specific isomer.

Table 2: MRM Transitions and Diagnostic Value
Precursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)Diagnostic Value
197.0151.046 Da (NO₂)15Primary quantifier (Confirms nitrate ester)
197.0134.063 Da (HNO₃)20Qualifier 1 (Confirms ortho methyl-nitrate orientation)
197.0121.076 Da (NO₂ + NO)25Qualifier 2 (Confirms nitroaromatic core)

Self-Validating Experimental Protocol

To achieve reproducible results, the following LC-ESI-MS/MS protocol minimizes in-source fragmentation while maximizing MRM sensitivity.

Step 1: Sample Preparation

  • Dissolve the analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Causality: Nitrate esters are prone to hydrolysis in aqueous environments at extreme pH; methanol provides a stable, volatile matrix.

  • Dilute to a working concentration of 100 ng/mL using 50:50 Methanol:Water containing 5 mM Ammonium Acetate.

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 5 mM Ammonium Acetate.

  • Mobile Phase B: Methanol.

  • Gradient: 10% B to 90% B over 5 minutes. Causality: The acetate buffer stabilizes the pH and promotes the formation of [M-H]⁻ and[M+CH₃COO]⁻ adducts in the source.

Step 3: Mass Spectrometry (Triple Quadrupole)

  • Polarity: Negative ESI.

  • Capillary Voltage: -2.5 kV (Keep low to prevent in-source NO₂ loss).

  • Desolvation Temperature: 300°C.

  • Q1/Q3 Resolution: Unit (0.7 Da FWHM).

Protocol S1 1. Sample Prep (MeOH Extraction) S2 2. LC Separation (C18, Gradient) S1->S2 S3 3. ESI(-) Ionization (Soft Ionization) S2->S3 S4 4. Q1 Selection (m/z 197) S3->S4 S5 5. CID Fragmentation (15-25 eV) S4->S5 S6 6. Q3 Detection (MRM Transitions) S5->S6

Step-by-step LC-ESI-MS/MS workflow for the targeted analysis of aromatic nitrates.

References

  • Unraveling the reactivity of nitrate ester explosives: insights from femtosecond time-resolved mass spectrometry and computational chemistry. VCU Scholars Compass. 1

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed / Analytical and Bioanalytical Chemistry.3

  • Direct Analysis in Real Time Mass Spectrometry of Potential By-Products from Homemade Nitrate Ester Explosive Synthesis. PMC / The Analyst. 2

Sources

A Senior Application Scientist's Guide to Purity Validation of 2-Methyl-5-nitrophenyl nitrate: A Comparative Analysis of GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and drug development, the chemical purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 2-Methyl-5-nitrophenyl nitrate, as a potential intermediate, is no exception. The presence of even minute quantities of impurities—such as isomers, byproducts of nitration, or residual starting materials—can have profound consequences on the yield and purity of the final Active Pharmaceutical Ingredient (API), and could introduce unforeseen toxicological risks.[1][2] This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other critical analytical techniques for the robust validation of 2-Methyl-5-nitrophenyl nitrate purity. Our focus is on the causality behind methodological choices, ensuring that every protocol is a self-validating system.

The Primary Method: A Deep Dive into GC-MS Analysis

Gas Chromatography-Mass Spectrometry is a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its high resolution and the definitive structural information provided by mass spectrometry make it an excellent choice for purity analysis, especially in complex matrices.

Anticipated Impurity Profile

A robust analytical method is built upon an understanding of what it needs to detect. Based on the common synthesis routes for nitrated aromatic compounds, such as the nitration of o-cresol or the diazotization of 2-methyl-5-nitroaniline, we can anticipate several potential impurities for 2-Methyl-5-nitrophenyl nitrate.[3][4][5]

  • Isomeric Byproducts: 2-methyl-3-nitrophenol, 2-methyl-4-nitrophenol, and their corresponding nitrate esters are highly probable impurities due to the directing effects of the methyl and hydroxyl/nitrate groups on the aromatic ring.[3]

  • Dinitrated Species: Over-nitration can lead to the formation of dinitrated products.[3]

  • Unreacted Starting Materials: Residual precursors from the synthesis may persist in the final product.

  • Degradation Products: As an organic nitrate, the compound may be susceptible to thermal and hydrolytic degradation, making it crucial to use appropriate analytical conditions.

GC-MS Workflow for Purity Validation

The following diagram outlines a comprehensive workflow for the purity validation of 2-Methyl-5-nitrophenyl nitrate using GC-MS.

GCMS_Workflow cluster_prep Phase 1: Sample & Standard Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting A Accurately weigh 2-Methyl-5-nitrophenyl nitrate sample B Dissolve in a volatile solvent (e.g., Acetone, Ethyl Acetate) A->B D Inject sample into GC-MS B->D Transfer to Autosampler Vial C Prepare calibration standards and internal standard solution E Separation on capillary column D->E F Ionization (EI) & Mass Analysis (Scan Mode) E->F G Peak Integration & Identification via Mass Spectrum F->G Acquire Data H Quantification using calibration curve G->H I Calculate Purity (% Area Normalization or vs. Internal Standard) H->I J Generate Final Report I->J

Caption: A typical workflow for GC-MS purity analysis.

Detailed Experimental Protocol: GC-MS

This protocol is designed to be a robust starting point. As a self-validating system, it must be optimized and validated according to established guidelines.[6][7]

1. Instrumentation & Consumables:

  • Gas Chromatograph: Equipped with a split/splitless injector.

  • Mass Spectrometer: Capable of electron ionization (EI) and full scan mode.

  • Column: A mid-polarity capillary column is recommended to achieve good separation of the isomers. A good starting point is a (14%-cyanopropyl-phenyl)-methylpolysiloxane column (e.g., DB-1701 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

2. Sample and Standard Preparation:

  • Solvent: Use a high-purity, volatile solvent such as acetone or ethyl acetate.

  • Sample Preparation: Accurately weigh approximately 10 mg of the 2-Methyl-5-nitrophenyl nitrate sample and dissolve it in 10 mL of the chosen solvent to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the calibration curve.

  • Calibration Standards: If a certified reference standard is available, prepare a series of calibration standards spanning a range from the limit of quantitation (LOQ) to approximately 120% of the sample concentration.[7]

3. GC-MS Parameters:

  • Inlet Temperature: 250 °C. Causality Note: This temperature is a balance. It must be high enough to ensure efficient volatilization of the analyte but low enough to prevent thermal degradation of the nitrate group.

  • Injection Volume: 1 µL with a split ratio of 50:1. Causality Note: A high split ratio prevents column overloading and ensures sharp chromatographic peaks, which is critical for resolving closely eluting isomers.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.[9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450. Causality Note: This range is wide enough to capture the molecular ion of the target compound (C7H7NO3, MW 153.14) and potential higher molecular weight impurities (like dinitrated species) as well as characteristic fragment ions.

4. Data Analysis:

  • Identification: The primary peak is identified by its retention time and by comparing its mass spectrum to a reference spectrum or the NIST library.[10] Key fragments for nitrophenyl compounds should be investigated.

  • Purity Calculation: Purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

    • Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analysis: Orthogonal Methods for Purity Validation

Relying on a single analytical method can be misleading. Regulatory bodies and sound scientific practice advocate for the use of orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles—to build a comprehensive and trustworthy purity profile.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.

  • Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[11] Detection is typically performed using a UV-Vis or Photodiode Array (PDA) detector.

  • Strengths vs. GC-MS:

    • No Thermal Degradation: Ideal for thermally sensitive compounds like organic nitrates, avoiding the risk of on-column degradation that can occur in GC.

    • Versatility: A wide range of column chemistries (reversed-phase, normal-phase) and mobile phases can be used to optimize selectivity for various impurities.

  • Limitations:

    • Less Definitive Identification: UV detection provides less structural information than mass spectrometry, making peak identification more reliant on retention time matching with reference standards.

    • Chromophore Required: The analyte and its impurities must possess a UV chromophore for detection.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for purity determination, offering a unique set of advantages.[12][13]

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14] By comparing the integrals of the analyte's signals to those of a certified internal standard of known purity, the absolute purity of the analyte can be determined without needing reference standards for the impurities.[14][15]

  • Strengths vs. GC-MS:

    • Absolute Quantification: A primary ratio method that provides a direct measure of purity traceable to SI units.[13]

    • Simultaneous Structure & Purity: Provides definitive structural confirmation and purity assessment in a single experiment.[12]

    • Universal Detection: Detects any proton-containing molecule, including those that lack a UV chromophore or are non-volatile.

  • Limitations:

    • Lower Sensitivity: Generally less sensitive than chromatographic methods, making it less suitable for trace impurity analysis.

    • Signal Overlap: Complex impurity profiles can lead to overlapping signals in the ¹H NMR spectrum, complicating quantification.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that can determine the absolute purity of highly crystalline organic compounds.[1][16]

  • Principle: The presence of impurities lowers the melting point of a substance and broadens its melting range.[16] DSC measures the heat flow required to melt the sample, and the shape of the resulting endotherm is used to calculate purity based on the van't Hoff equation.[17]

  • Strengths vs. GC-MS:

    • Absolute Purity of Main Component: Provides a measure of the total mole fraction of all impurities without needing to separate or identify them.

    • No Reference Standard Needed: Does not require a reference standard of the main compound.[1]

  • Limitations:

    • High Purity Required: The method is most accurate for samples that are already >98.5% pure and does not work well for amorphous materials or compounds that decompose upon melting.[17]

    • No Impurity Identification: Provides no information about the identity or number of individual impurities present.

Quantitative Performance Comparison

The choice of analytical technique often depends on a trade-off between various performance characteristics. The table below provides a semi-quantitative comparison to guide the selection process.

ParameterGC-MSHPLC-UVqNMRDSC
Principle Volatility & Mass-to-Charge RatioPolarity & UV AbsorbanceNuclear Spin in Magnetic FieldMelting Point Depression
Primary/Secondary Method Secondary (requires standard)Secondary (requires standard)Primary (with internal std.)[12][13]Primary (for total purity)[16]
Impurity Identification ExcellentPoor (requires standards)Good (for major impurities)None
Typical LOD/LOQ Low (ng/mL to pg/mL)Low (µg/mL to ng/mL)[11]Moderate (mg/mL)Not Applicable
Precision (%RSD) < 2%< 2%< 1%< 5%
Analysis Time ~30 min~15-30 min~10 min~60 min
Key Advantage High specificity and sensitivityRobustness, no thermal degradationAbsolute quantification, structural infoMeasures total purity without standards
Key Disadvantage Potential thermal degradationLess specific detectionLower sensitivityOnly for high-purity crystalline solids

Decision Guide: Selecting the Appropriate Technique

The following decision-making diagram can help researchers select the most suitable method based on their analytical needs.

Decision_Tree cluster_goals A What is the primary analytical goal? B Identify & Quantify Specific Impurities A->B C Determine Absolute Purity of a new batch (Primary Method) A->C D Routine QC / Purity Check of a known material A->D GCMS GC-MS (High Specificity) B->GCMS Volatile/Semi-Volatile? HPLC HPLC-UV (Avoids Thermal Degradation) B->HPLC Thermally Labile? qNMR qNMR (Absolute Purity & Structure) C->qNMR Need Structural Confirmation? DSC DSC (Total Impurities in High Purity Sample) C->DSC Is sample >98.5% pure & crystalline? D->GCMS Need higher confidence in ID? D->HPLC Established Method?

Sources

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